3-Hydroxy-8-methylnonanoic Acid: Chemical Properties, Biosynthetic Roles, and Analytical Methodologies
Executive Summary 3-Hydroxy-8-methylnonanoic acid (CAS: 62675-78-9) is a specialized, 10-carbon branched-chain β -hydroxy fatty acid that serves as a critical structural motif in both advanced materials science and antim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Hydroxy-8-methylnonanoic acid (CAS: 62675-78-9) is a specialized, 10-carbon branched-chain
β
-hydroxy fatty acid that serves as a critical structural motif in both advanced materials science and antimicrobial drug development[1]. Characterized by its iso-branched aliphatic tail and a chiral hydroxyl group at the C3 position, this molecule acts as the lipophilic membrane-anchor in potent anti-MRSA lipopeptides (such as WAP-8294A)[2] and as a medium-chain-length (mcl) monomer in the biosynthesis of biodegradable polyhydroxyalkanoates (PHAs)[3].
This technical whitepaper provides an authoritative synthesis of its physicochemical properties, biological occurrence, and the validated laboratory protocols required for its extraction, derivatization, and analytical quantification.
Physicochemical Profiling & Structural Dynamics
The unique properties of 3-hydroxy-8-methylnonanoic acid stem from its amphiphilic nature. The carboxylic acid and
β
-hydroxyl group provide a hydrophilic, nucleophilic head capable of forming ester or amide linkages, while the 8-methyl branched tail provides a highly hydrophobic, sterically distinct terminus[1][4]. In biological systems, the stereocenter at the C3 position is almost exclusively found in the (R)-configuration , a strict requirement for recognition by both PHA synthases and non-ribosomal peptide synthetases (NRPS)[3][5].
The metabolic utility of 3-hydroxy-8-methylnonanoic acid diverges into two primary domains: the synthesis of antimicrobial secondary metabolites and the generation of energy-storage biopolymers.
Antimicrobial Lipopeptides: In the cyclic depsipeptide antibiotic WAP-8294A (specifically the A4 congener) produced by Lysobacter sp., this fatty acid constitutes the N-terminal lipid tail[2][7]. It is also a key component in the octapeptin natural product series, which exhibits broad-spectrum activity against polymyxin-resistant Gram-negative bacteria[5]. The iso-branched tail is essential for inserting into and disrupting bacterial lipid bilayers.
Polyhydroxyalkanoates (PHAs): In engineered Pseudomonas or recombinant E. coli strains, (R)-3-hydroxy-8-methylnonanoyl-CoA is polymerized by PHA synthases (e.g., PhaC) into biodegradable polyesters[8]. The incorporation of this branched monomer disrupts polymer crystallinity, significantly lowering the glass transition temperature and improving the thermoplastic elasticity of the resulting bioplastic[3][8].
Biosynthetic divergence of 3-hydroxy-8-methylnonanoyl-CoA into PHAs and lipopeptides.
Experimental Methodologies: Extraction and Analysis
To isolate and quantify 3-hydroxy-8-methylnonanoic acid from complex biological matrices (like lipopeptide mixtures or PHA granules), researchers must employ rigorous, self-validating extraction and derivatization protocols.
Protocol 1: Acid Hydrolysis and Phase Extraction
Causality & Rationale: Lipopeptides such as WAP-8294A contain robust amide and ester bonds. Harsh acidic conditions (6M HCl) are required to completely cleave these bonds without degrading the stable aliphatic carbon chain of the fatty acid[2]. Liquid-liquid extraction is then used to exploit the molecule's hydrophobicity, separating it from the highly polar amino acid hydrolysates.
Step-by-Step Procedure:
Sample Preparation: Suspend 10 mg of the purified lipopeptide (e.g., WAP-8294A4) in 2 mL of 6M HCl in a heavy-walled borosilicate glass ampoule.
Hydrolysis: Seal the ampoule under a nitrogen atmosphere to prevent oxidative degradation. Incubate at 110°C for 24 hours.
Cooling and Dilution: Cool the hydrolysate to room temperature and dilute with 2 mL of HPLC-grade water.
Liquid-Liquid Extraction: Add 4 mL of diethyl ether to the aqueous mixture. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to achieve phase separation.
Validation Check (Self-Validating Step): Spot the aqueous phase on a silica TLC plate and stain with Ninhydrin. A positive purple/yellow stain confirms the liberation of amino acids (e.g.,
β
-hydroxyaspartic acid, N-methylvaline)[2]. Spot the organic phase and stain with Bromocresol Green; a yellow spot on a blue background confirms the presence of the free fatty acid.
Recovery: Collect the upper ether layer. Repeat the extraction twice more. Pool the ether extracts and dry over anhydrous Na
2
SO
4
. Evaporate the solvent under a gentle stream of nitrogen to yield the crude 3-hydroxy-8-methylnonanoic acid.
Protocol 2: Derivatization and GC-MS Analysis
Causality & Rationale: Free carboxylic acids hydrogen-bond strongly with GC column stationary phases, leading to severe peak tailing and poor resolution. Esterification to methyl 3-hydroxy-8-methylnonanoate neutralizes the carboxyl group, drastically increasing volatility and thermal stability for precise GC-MS identification[6][9].
Step-by-Step Procedure:
Internal Standard Addition: Add 50
μ
g of Pentadecanoic acid (C15:0) to the crude extract as an internal standard to validate extraction efficiency and instrument response.
Esterification: Dissolve the dried extract in 1 mL of Methanol/Boron trifluoride (MeOH/BF
3
, 14% w/v). Heat the sealed vial at 80°C for 60 minutes[6].
Quenching: Cool the reaction and quench by adding 1 mL of saturated aqueous NaCl solution.
Extraction of Methyl Esters: Extract the methyl esters by adding 2 mL of hexane. Vortex and collect the upper hexane layer.
GC-MS Analysis: Inject 1
μ
L of the hexane extract into a GC-MS equipped with a capillary column (e.g., DB-5MS).
Data Interpretation: Identify the peak corresponding to methyl 3-hydroxy-8-methylnonanoate by comparing its retention time and mass fragmentation pattern (e.g., characteristic m/z peaks resulting from the cleavage near the
β
-hydroxyl group) against synthetic reference standards[9].
Step-by-step analytical workflow for the extraction and GC-MS identification of the fatty acid.
Unlocking the Biological Role of Branched-Chain Fatty Acids: Mechanisms, Therapeutic Potential, and Analytical Methodologies
Executive Summary Historically overshadowed by their straight-chain counterparts, Branched-Chain Fatty Acids (BCFAs) are emerging as critical signaling molecules and potent modulators of human metabolism. Characterized b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Historically overshadowed by their straight-chain counterparts, Branched-Chain Fatty Acids (BCFAs) are emerging as critical signaling molecules and potent modulators of human metabolism. Characterized by a methyl group branching near the terminal end of the carbon chain—typically at the n-2 (iso) or n-3 (anteiso) position—BCFAs exhibit unique biophysical properties[1]. They integrate into lipid bilayers to enhance membrane fluidity without the oxidative vulnerability inherent to polyunsaturated fatty acids[1].
As our analytical capabilities have evolved, so has our understanding of BCFAs. Once considered merely minor bacterial or ruminant metabolites, they are now recognized as active participants in immune modulation, oncology, and metabolic syndrome regulation[1][2][3]. This whitepaper synthesizes the structural biology of BCFAs, their therapeutic potential, and provides a field-proven, self-validating analytical workflow for their quantification.
Structural Biology and Biosynthetic Pathways
The biosynthesis of BCFAs is intricately linked to the catabolism of Branched-Chain Amino Acids (BCAAs): leucine, isoleucine, and valine[4]. Through the action of branched-chain aminotransferases and the branched-chain α-keto acid dehydrogenase (BCKDH) complex, BCAAs are converted into branched-chain acyl-CoA primers[5]. These primers are subsequently elongated by Fatty Acid Synthase (FAS) via de novo lipogenesis to form mature BCFAs[6].
The structural configuration of these molecules dictates their biological function. The steric hindrance introduced by the methyl branch disrupts tight lipid packing in cellular membranes, increasing fluidity and permeability[1][7].
Biosynthetic pathways and downstream biological signaling targets of branched-chain fatty acids.
Physiological Roles and Therapeutic Potential
The biological roles of BCFAs extend far beyond structural membrane components. They act as potent signaling lipids with profound implications for drug development.
Metabolic Regulation and Insulin Resistance
Clinical observations indicate an inverse correlation between serum BCFA concentrations and triglyceride levels, as well as C-reactive protein (CRP)[1]. In obese patients, BCFA levels are notably depressed[1]. Mechanistically, iso-BCFAs directly attenuate the expression of the FASN gene (encoding Fatty Acid Synthase) in hepatocytes, thereby suppressing hepatic de novo lipogenesis and lowering systemic triglyceride levels[1]. Furthermore, BCFAs act as physiological ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα), driving hepatic lipid homeostasis[3].
Oncology and Apoptosis
Monomethyl branched-chain fatty acids (mmBCFAs) have demonstrated significant antitumor efficacy. A prime example is 13-Methyltetradecanoic acid (13-MTD), an iso-C15 saturated fatty acid. 13-MTD selectively damages mitochondrial integrity in cancer cells and suppresses AKT phosphorylation, triggering caspase-dependent apoptosis in malignancies such as T-cell non-Hodgkin lymphoma[6].
Immune Modulation and Neuroprotection
BCFAs elicit a coordinated anti-inflammatory response across both peripheral tissues and the central nervous system. Formulations delivering specific BCFAs (e.g., isobutyric acid, isovaleric acid) have been shown to suppress pro-inflammatory cytokines (interleukins) and modulate disease-associated gene pathways linked to Alzheimer's and Parkinson's diseases[2].
Summary of Key BCFAs and Biological Targets
BCFA Type / Compound
Structural Configuration
Primary Biological Target / Pathway
Physiological Effect
Iso-BCFAs (General)
n-2 methyl branch
FASN Gene Expression
Attenuates FASN synthesis, lowers hepatic triglycerides, and improves metabolic profiles[1].
13-MTD
Iso-monomethyl (C15)
AKT Phosphorylation / Mitochondria
Induces apoptosis and inhibits proliferation in specific cancer cell lines[6].
Because BCFAs exist in low abundance in mammalian tissues compared to straight-chain fatty acids, robust extraction and high-sensitivity quantification are paramount[7]. As an Application Scientist, I advocate for Gas Chromatography-Mass Spectrometry (GC-MS) coupled with rigorous sample derivatization. The following protocol is designed as a self-validating system , ensuring that every chemical manipulation is controlled and verifiable.
Step-by-step GC-MS analytical workflow for the extraction, derivatization, and quantification of BCFAs.
Step-by-Step Methodology & Causality
1. Internal Standard Spiking & Quality Control
Action: Spike the raw biological sample (e.g., plasma, cell pellet) with a known concentration of a deuterated internal standard (e.g., FA 18:0-D4)[7].
Causality: Multi-step lipid extractions inherently suffer from variable recovery rates. A deuterated standard acts as an internal calibrator, allowing for absolute quantification by correcting for extraction losses and matrix-induced ion suppression in the MS source.
2. Total Lipid Extraction (MTBE Method)
Action: Add a mixture of Methanol and Methyl tert-butyl ether (MTBE) to the sample. Vortex and centrifuge[7].
Causality: While the traditional Folch method (chloroform/methanol) is widely used[1], chloroform forms the dense lower phase, requiring the pipette to pass through the aqueous protein layer, risking contamination. MTBE partitions the lipids into the upper organic layer, enabling rapid, clean, and highly reproducible lipid recovery[7].
3. Saponification
Action: Evaporate the MTBE extract under nitrogen. Resuspend in 500 µL of 15% KOH in Methanol and incubate at 37°C for 30 minutes[7].
Causality: BCFAs are rarely free-floating; they are esterified into complex lipids like triglycerides and phospholipids. Alkaline hydrolysis (saponification) cleaves these ester bonds, releasing the total pool of BCFAs as free fatty acid salts.
4. Acidification and Phase Separation
Action: Add 1N HCl dropwise until pH < 5, then extract twice with isooctane[7].
Causality: The KOH treatment leaves fatty acids as water-soluble carboxylate salts (soaps). Lowering the pH protonates the carboxyl groups, converting them back into lipophilic free fatty acids that readily partition into the non-polar isooctane phase.
5. Derivatization to FAMEs
Action: React the dried free fatty acid extract with a 10% Boron trifluoride-methanol (BF3-MeOH) solution at 80°C for 5–10 minutes[1][3].
Causality: Free fatty acids are highly polar and prone to hydrogen bonding, which causes severe peak tailing and poor resolution on GC columns. BF3-catalyzed esterification converts them into highly volatile, thermally stable Fatty Acid Methyl Esters (FAMEs), ensuring sharp, symmetrical chromatographic peaks[1][3].
6. GC-MS Analysis
Action: Inject 1 µL of the derivatized sample into a GC-MS equipped with a DB-5ms (or DB-225ms) column[9]. Utilize Electron Ionization (EI) at 70 eV.
Causality: Separation relies on boiling point and polarity. The 70 eV EI provides highly reproducible fragmentation patterns. Because iso and anteiso isomers produce nearly identical mass spectra, chromatographic resolution (retention indices) on a high-efficiency capillary column is the critical differentiator for accurate structural assignment[7].
References
Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hep
Branched Chain Fatty Acids Have Immune-Modul
Branched Chain Lipid Metabolism As a Determinant of the N-Acyl Variation of Streptomyces N
Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated F
Evaluation of the antiproliferative activity and molecular docking of selected branched f
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry, springern
Profiling of Low-Abundance Branched-Chain Fatty Acids via Radical Directed Dissoci
Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract, nih.gov,
Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chrom
Physicochemical Profiling and Analytical Methodologies for 3-Hydroxy-8-methylnonanoic Acid: A Comprehensive Guide
Executive Summary 3-Hydroxy-8-methylnonanoic acid (CAS: 62675-78-9) is a specialized branched-chain β -hydroxy fatty acid (often denoted as iso-C10h3). While relatively obscure in basic biochemistry, it is a critical str...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Hydroxy-8-methylnonanoic acid (CAS: 62675-78-9) is a specialized branched-chain
β
-hydroxy fatty acid (often denoted as iso-C10h3). While relatively obscure in basic biochemistry, it is a critical structural motif in advanced drug development and polymer science. It serves as the lipophilic membrane-anchoring tail of the potent anti-MRSA depsipeptide antibiotic WAP-8294A (lotilibcin)[1][2] and acts as a crystallinity-disrupting monomer in the synthesis of biodegradable polyhydroxyalkanoates (PHAs)[3][4].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, biological origins, and the validated analytical workflows required for its isolation and characterization.
Chemical Identity and Physicochemical Properties
The unique behavior of 3-hydroxy-8-methylnonanoic acid stems directly from its molecular architecture. The molecule features a 10-carbon backbone with two critical functional modifications: a hydroxyl group at the C3 (
β
) position and an iso-branch (methyl group) at the C8 position.
Structural Causality
The iso-branching effect: Straight-chain fatty acids pack tightly into highly ordered crystalline lattices due to uniform van der Waals forces. The terminal isopropyl group (8-methyl) disrupts this packing. In biological systems, this lowers the melting point of the lipid tail, increasing membrane fluidity and allowing lipopeptides like WAP-8294A to efficiently insert into bacterial lipid bilayers[1]. In polymer science, incorporating this branched monomer into PHAs yields a more flexible, elastomeric material by reducing the polymer's glass transition temperature (
Tg
)[3][5].
The
β
-hydroxyl group: The C3 hydroxyl group provides a reactive handle for esterification. In nature, it forms the depsipeptide linkage in cyclic peptides or the ester backbone in PHAs[4]. It also significantly increases the molecule's polarity, lowering its pKa compared to standard aliphatic carboxylic acids.
Quantitative Data Summary
The following table summarizes the predicted and experimentally derived physicochemical properties of the compound[6][7][8]:
Property
Value / Description
IUPAC Name
3-Hydroxy-8-methylnonanoic acid
CAS Registry Number
62675-78-9
Molecular Formula
C₁₀H₂₀O₃
Molecular Weight
188.26 g/mol
Boiling Point (Predicted)
311.7 ± 25.0 °C
Density (Predicted)
1.009 ± 0.06 g/cm³
pKa (Predicted)
4.38 ± 0.10
Classification
Amphiphilic, Branched
β
-hydroxy fatty acid
Biological Origin and Biosynthetic Pathway
In microbial systems (such as Lysobacter species producing WAP-8294A or Pseudomonas species synthesizing PHAs), the biosynthesis of 3-hydroxy-8-methylnonanoic acid relies on the intersection of amino acid degradation and fatty acid synthesis.
The pathway is initiated by the transamination and oxidative decarboxylation of L-leucine to form isovaleryl-CoA. This branched primer is then loaded onto the Acyl Carrier Protein (ACP) and undergoes iterative condensation with malonyl-CoA via the Fatty Acid Synthase (FAS) complex. The cycle halts after the
β
-keto group is reduced by ketoacyl reductase, leaving the
β
-hydroxyl group intact for subsequent incorporation into peptides or polymers.
Biosynthetic pathway of 3-hydroxy-8-methylnonanoic acid from L-leucine.
Experimental Protocols: Extraction and Analytical Workflow
To analyze 3-hydroxy-8-methylnonanoic acid from complex biological matrices (e.g., auto-degradation of PHAs or hydrolysis of WAP-8294A), researchers must employ a self-validating workflow. The presence of both a carboxylic acid and a hydroxyl group makes the free molecule highly polar and prone to hydrogen bonding. If injected directly into a Gas Chromatograph (GC), it will cause severe peak tailing and thermal degradation. Therefore, derivatization to a methyl ester (methyl 3-hydroxy-8-methylnonanoate) is a mandatory step[8][9].
Step-by-Step Methodology
Phase 1: Cleavage and Isolation
Acid Hydrolysis: Suspend the purified lipopeptide (e.g., WAP-8294A) or PHA polymer in 6N HCl. Seal in a glass ampoule under vacuum and heat at 110°C for 24 hours. Causality: This harsh condition completely hydrolyzes amide and ester bonds, liberating the free
β
-hydroxy fatty acid from the hydrophilic amino acid core[1].
Liquid-Liquid Extraction: Cool the hydrolysate and extract three times with an equal volume of diethyl ether.
Phase Separation: The highly lipophilic 3-hydroxy-8-methylnonanoic acid partitions into the upper organic (ether) layer, while the charged amino acids remain in the aqueous layer. Dry the pooled ether extracts over anhydrous sodium sulfate (
Na2SO4
) and evaporate under a gentle stream of nitrogen.
Phase 2: Derivatization and Analysis
4. Esterification: Resuspend the dried lipid extract in 1 mL of Methanolic Boron Trifluoride (
BF3
-MeOH, 14% w/v). Heat at 70°C for 30 minutes. Causality: The
BF3
acts as a Lewis acid catalyst, converting the problematic free carboxylic acid into a volatile methyl ester (methyl 3-hydroxy-8-methylnonanoate)[8].
5. Recovery: Quench the reaction with 1 mL of saturated NaCl solution and extract the methyl esters with 1 mL of hexane.
6. GC-MS Analysis: Inject 1 µL of the hexane layer into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). The compound will elute based on its volatility, and the mass spectrometer will confirm its identity via characteristic fragmentation patterns (e.g., cleavage adjacent to the
β
-hydroxyl group).
Validated analytical workflow for the isolation and GC-MS characterization of the fatty acid.
Applications in Advanced Therapeutics and Materials
Antimicrobial Peptides (AMPs):
In the fight against multidrug-resistant pathogens, 3-hydroxy-8-methylnonanoic acid plays a structural role in the WAP-8294A complex. The specific chain length (C10) and the iso-branch provide the exact hydrophobicity required to penetrate the Gram-positive bacterial cell wall without causing indiscriminate hemolysis of human red blood cells[1][2].
Biodegradable Polyesters:
In the pursuit of sustainable plastics, straight-chain PHAs (like poly-3-hydroxybutyrate) are often too brittle for commercial packaging. By genetically engineering bacteria to incorporate 3-hydroxy-8-methylnonanoic acid via auto-degradation and co-polymerization, researchers create sol-like elastomers. The bulky iso-methyl group prevents the polymer chains from crystallizing, yielding a thermally stable, highly flexible, and fully biodegradable material[3][4][5].
Structural Elucidation of 3-Hydroxy-8-methylnonanoic Acid: A Comprehensive Analytical Guide
Introduction & Biological Relevance In the realm of natural product chemistry and drug development, cyclic lipopeptides such as the octapeptins, cerexins, and the antibiotic WAP-8294A (lotilibcin) represent a critical fr...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Introduction & Biological Relevance
In the realm of natural product chemistry and drug development, cyclic lipopeptides such as the octapeptins, cerexins, and the antibiotic WAP-8294A (lotilibcin) represent a critical frontier against multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens[1][2]. The biological activity, membrane-insertion dynamics, and pharmacokinetic profiles of these macromolecules are heavily dictated by their N-terminal lipid tails.
3-Hydroxy-8-methylnonanoic acid (often denoted as iso-C10h3 or 3-hydroxy-iso-decanoic acid) is a highly specific β-hydroxy fatty acid tail found in several of these potent antibiotics. Structurally, it features a 10-carbon backbone with a hydroxyl group at the C3 position and an iso-branching (a terminal isopropyl group) at the C8 position. Accurate structural elucidation of this lipid moiety is paramount for understanding structure-activity relationships (SAR) and guiding the total synthesis of next-generation antimicrobial analogs.
This whitepaper provides a field-proven, causality-driven methodology for the isolation, derivatization, and structural elucidation of 3-hydroxy-8-methylnonanoic acid using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isolation and Derivatization Strategy
Before spectroscopic analysis can occur, the lipid tail must be cleaved from the parent lipopeptide and purified. The causality behind this workflow is rooted in exploiting the differential solubility and volatility of the lipid versus the peptide backbone.
Step-by-Step Methodology: Acid Hydrolysis and Extraction
Peptide Cleavage: Suspend 10 mg of the purified parent lipopeptide (e.g., WAP-8294A) in 2 mL of 6 M HCl. Seal the reaction in a glass ampoule under a nitrogen atmosphere to prevent oxidative degradation.
Thermal Hydrolysis: Heat the ampoule at 110°C for 24 hours. Rationale: This aggressive condition is required to completely hydrolyze the robust amide bonds of the cyclic peptide ring, releasing free amino acids and the free β-hydroxy fatty acid[2].
Liquid-Liquid Extraction: Cool the hydrolysate to room temperature and extract three times with equal volumes of diethyl ether. Rationale: The highly polar amino acids remain in the aqueous phase, while the lipophilic 3-hydroxy-8-methylnonanoic acid selectively partitions into the ether phase[2].
Concentration: Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate under a gentle stream of nitrogen to yield the crude free fatty acid.
Step-by-Step Methodology: Methylation for GC-MS
Free β-hydroxy fatty acids exhibit poor chromatographic behavior in Gas Chromatography (GC) due to intermolecular hydrogen bonding, which causes peak tailing and thermal instability.
Esterification: Dissolve the crude fatty acid extract in 1 mL of methanolic HCl (1.25 M) or use diazomethane if milder conditions are required.
Incubation: Heat at 80°C for 2 hours to convert the carboxylic acid into a methyl ester (Methyl 3-hydroxy-8-methylnonanoate).
Recovery: Quench with water and extract with hexane. The resulting methyl ester is highly volatile and optimized for Electron Ionization Mass Spectrometry (EI-MS).
Workflow for the isolation and analytical preparation of the lipid tail.
Mass Spectrometry (GC-EI-MS) Profiling
Electron Ionization (EI) at 70 eV provides a highly reproducible, self-validating fragmentation pattern for β-hydroxy fatty acid methyl esters. The molecular weight of methyl 3-hydroxy-8-methylnonanoate is 202 Da. However, the molecular ion peak (M⁺) is often absent or extremely weak due to the rapid cleavage of the hydroxylated chain.
Mechanistic Fragmentation Logic
The Base Peak (m/z 103): The most diagnostic feature of any 3-hydroxy fatty acid methyl ester is the base peak at m/z 103[2][3]. Causality: Under EI conditions, the molecule undergoes a highly favored α-cleavage between the C3 and C4 carbons. This yields a stable, resonance-stabilized oxonium ion: [CH₂=C(OH)OCH₃]⁺. The presence of this peak definitively confirms the hydroxyl group is at the β-position (C3)[3].
Loss of Water and Methanol: Subsequent diagnostic peaks include m/z 184 [M - H₂O]⁺ and m/z 171 [M - OCH₃]⁺, which validate the presence of the hydroxyl and methyl ester groups, respectively[2].
Primary EI-MS fragmentation pathways for the derivatized lipid.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
While MS confirms the molecular weight and the β-hydroxy functionality, NMR is strictly required to map the hydrocarbon backbone and confirm the iso-branching at C8.
¹H NMR Signatures
When analyzed in CDCl₃ (referenced to 7.26 ppm), the free acid or its ester exhibits distinct proton environments[1][2]:
The iso-Terminus: The defining feature of the 8-methylnonanoic acid backbone is the terminal isopropyl group. Because the C8 methine proton splits the two equivalent terminal methyl groups, a characteristic 6-proton doublet is observed at ~0.80 ppm with a coupling constant (J) of ~6.8 Hz[2]. A straight-chain (normal) fatty acid would instead show a 3-proton triplet.
The Chiral Center (C3): The proton attached to the hydroxyl-bearing carbon (C3) appears as a complex multiplet at ~3.95 ppm . It is heavily deshielded by the electronegative oxygen[1][2].
The C2 Methylene: The protons at C2 are diastereotopic due to the adjacent chiral center at C3. They appear as two distinct doublet of doublets (dd) around 2.43 ppm and 2.50 ppm , representing the geminal coupling between themselves and the vicinal coupling to the C3 proton[2].
¹³C NMR Signatures
Carbon-13 NMR provides an orthogonal validation of the skeleton[1]:
Carbonyl (C1): ~172.5 ppm.
Carbinol (C3): ~68.5 ppm, confirming the secondary alcohol.
Terminal Methyls (C9, C10): ~22.5 ppm. The degeneracy of these two carbons further proves the symmetrical iso-branching.
Summary of Analytical Data
To facilitate rapid reference during structural elucidation workflows, the quantitative MS and NMR data are summarized below.
Table 1: Key MS Fragmentation Ions (Methyl Ester Derivative)
Ion (m/z)
Relative Abundance
Fragment Assignment
Diagnostic Significance
201
Weak
[M - H]⁺
Pseudo-molecular ion
184
Moderate
[M - H₂O]⁺
Confirms presence of hydroxyl group
171
Moderate
[M - OCH₃]⁺
Confirms methyl ester derivatization
153
Weak
[M - OCH₃ - H₂O]⁺
Sequential loss confirming both groups
103
100% (Base)
[CH₂=C(OH)OCH₃]⁺
Definitive proof of 3-hydroxy (β-OH) position
Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 600 MHz)
Position
¹H Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
¹³C Shift (δ, ppm)
C1 (C=O)
-
-
172.5
C2 (-CH₂-)
2.38, 2.50
dd (J = 11.6, 15.6), dd (J = 3.8, 15.7)
45.3
C3 (-CH-OH)
3.89 - 3.96
m
68.5
C4-C7 (-CH₂-)
1.25 - 1.58
m (overlapping envelope)
25.4 - 35.6
C8 (-CH-)
~1.50
m (hidden in envelope)
29.1
C9, C10 (-CH₃)
0.80
d (J = 6.8)
22.5
(Note: Exact chemical shifts may vary slightly depending on concentration, exact solvent calibration, and whether the free acid or ester is analyzed. Data synthesized from octapeptin and lotilibcin literature[1][2].)
Conclusion
The structural elucidation of 3-hydroxy-8-methylnonanoic acid requires a systematic approach, leveraging the orthogonal strengths of chemical derivatization, MS, and NMR. The m/z 103 base peak in EI-MS serves as the unequivocal signature of the β-hydroxy ester, while the 6H doublet at ~0.80 ppm in the ¹H NMR spectrum confirms the iso-branched tail. Mastery of these analytical markers is essential for scientists engaged in the discovery, sequencing, and synthesis of novel lipopeptide therapeutics.
References
Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series
ACS Public
US5648455A - Antibiotic WAP-8294A, method for preparing the same and antibacterial composition
Google P
Structural elucidation of the fatty acid residues of inhibitors
Researcher.Life
Precision Biocatalysis: Engineering the Enzymatic Synthesis of Chiral Hydroxy Fatty Acids
A Technical Whitepaper for Researchers and Process Scientists As the demand for biodegradable polymers, advanced biolubricants, and targeted pharmaceutical intermediates accelerates, the limitations of traditional chemic...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Researchers and Process Scientists
As the demand for biodegradable polymers, advanced biolubricants, and targeted pharmaceutical intermediates accelerates, the limitations of traditional chemical oxidation have become glaringly apparent. Chemical hydroxylation of unactivated C–H bonds or non-activated C=C double bonds requires harsh conditions, heavy metal catalysts, and elaborate protection-deprotection schemes, often yielding racemic mixtures[1].
As a Senior Application Scientist specializing in oleochemical biocatalysis, I have observed a paradigm shift toward enzymatic synthesis. Enzymes offer unparalleled regio- and stereoselectivity under mild, aqueous conditions. This whitepaper provides an in-depth mechanistic analysis and validated experimental frameworks for the enzymatic synthesis of chiral hydroxy fatty acids (HFAs), focusing on the three primary catalytic workhorses: Fatty Acid Hydratases (FAHs), Cytochrome P450 Monooxygenases (CYPs), and Lipoxygenases (LOXs).
Mechanistic Paradigms in Enzymatic Oxygenation and Hydration
To engineer an efficient bioprocess, one must first understand the distinct catalytic mechanisms and cofactor dependencies of the enzymes involved.
Fatty Acid Hydratases (FAHs)
Fatty acid hydratases, specifically oleate hydratases (OhyA, EC 4.2.1.53), catalyze the asymmetric addition of water across the cis-double bonds of unsaturated fatty acids[2][3]. The most industrially relevant reaction is the conversion of oleic acid to strictly enantiopure (R)-10-hydroxystearic acid (10-HSA)[3][4].
Causality in Catalysis: OhyA requires Flavin Adenine Dinucleotide (FAD) not as a redox cofactor, but as a structural scaffold. The redox state of FAD does not change during the hydration cycle; rather, the reduced form (FADH₂) optimizes the architecture of the active site[3]. Mechanistically, an active-site glutamate residue activates a water molecule, enabling a highly stereoselective nucleophilic attack on the partially charged C=C double bond[5]. Because FAHs utilize water as a substrate and do not require continuous supplies of expensive reducing cofactors like NAD(P)H, they represent the most economically viable route for large-scale HFA production[1].
Cytochrome P450 Monooxygenases (CYPs)
CYPs are ubiquitous heme-thiolate enzymes capable of functionalizing unactivated aliphatic chains. Fungal CYPs (e.g., CYP52 family) and bacterial CYPs (e.g., P450-BM3) are highly prized for their ability to perform terminal (ω) and sub-terminal (ω-1, ω-2) hydroxylations[2][6].
Causality in Catalysis: The catalytic cycle of CYPs requires the activation of molecular oxygen, which is dependent on the sequential transfer of two electrons from NAD(P)H via a partner Cytochrome P450 Reductase (CPR)[6][7]. The primary bottleneck in CYP-mediated synthesis is the uncoupling of this electron transfer, which leads to the generation of reactive oxygen species (ROS) rather than product formation. Therefore, engineering self-sufficient fusion proteins (like P450-BM3) or utilizing whole-cell systems that naturally regenerate NADPH is critical for operational stability[2][7].
Lipoxygenases (LOXs)
Lipoxygenases are non-heme iron (or manganese) dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene system[2][8].
Causality in Catalysis: The reaction initiates with the stereospecific abstraction of a hydrogen atom from the bis-allylic methylene group, followed by the antarafacial insertion of oxygen to yield a hydroperoxy fatty acid (e.g., HPODE)[8]. Because hydroperoxides are highly reactive and cytotoxic, LOX pathways are typically coupled with reductases in a cascade to yield stable chiral mid-chain hydroxy fatty acids (e.g., 13-HODE)[8].
Enzymatic pathways for synthesizing chiral hydroxy fatty acids from unsaturated precursors.
Comparative Biocatalyst Metrics
To select the appropriate biocatalytic route, one must evaluate the kinetic limitations and process requirements of each enzyme class. I have summarized the critical operational metrics based on current state-of-the-art bioprocesses in Table 1.
Table 1: Comparative Kinetic and Process Metrics for HFA-Synthesizing Enzymes
The transition from analytical-scale biochemistry to preparative-scale synthesis requires rigorous protocol design. Below are two self-validating experimental workflows.
Protocol 1: Whole-Cell Synthesis of (R)-10-HSA using Oleate Hydratase
Using purified FAHs is often economically prohibitive and leads to rapid enzyme denaturation at the lipid-water interface. Whole-cell biotransformation utilizing recombinant Escherichia coli protects the enzyme and retains the endogenous FAD pool[5][9].
Step 1: Biocatalyst Preparation
Cultivate E. coli BL21(DE3) harboring the ohyA gene (e.g., from Stenotrophomonas maltophilia) in Terrific Broth (TB) at 37°C until OD₆₀₀ reaches 0.8[5][9].
Induce expression with 0.1 mM IPTG and lower the temperature to 20°C for 16 hours. Causality: Lower temperatures prevent the formation of insoluble inclusion bodies, ensuring high titers of soluble, active OhyA.
Harvest cells via centrifugation and resuspend in 50 mM potassium phosphate buffer (pH 6.5) to a final OD₆₀₀ of 30. Causality: A slightly acidic pH (6.5) is critical to maintain the protonation state of the active site glutamate required for water activation.
Step 2: Substrate Emulsification
Prepare a substrate feed containing 50 g/L oleic acid and 2% (v/v) Tween 80.
Sonicate the mixture until a stable milky emulsion forms. Causality: Long-chain fatty acids are highly hydrophobic. Emulsification drastically increases the interfacial surface area, overcoming mass transfer limitations while simultaneously mitigating the detergent-like toxicity of free oleic acid on the bacterial membrane.
Step 3: Bioconversion and Extraction
Mix the cell suspension and the substrate emulsion in a bioreactor at 30°C with 500 rpm agitation.
Monitor the reaction via GC-MS after derivatization (methylation and silylation) for 24–48 hours.
Terminate the reaction by acidifying to pH 3.0 with HCl, followed by extraction with two volumes of ethyl acetate. Acidification ensures the HFAs are fully protonated, driving them into the organic phase.
Standardized workflow for whole-cell biotransformation using oleate hydratase.
Protocol 2: Sub-Terminal Hydroxylation via Engineered CYP102A1 (P450-BM3)
For the synthesis of ω-1 or ω-2 HFAs, P450-BM3 from Bacillus megaterium is utilized due to its natural fusion of the heme and reductase domains, which maximizes electron coupling efficiency[2].
Step 1: Cell-Free Extract and Cofactor Recycling
Lyse recombinant E. coli expressing P450-BM3 variants using a high-pressure homogenizer.
Set up the cofactor recycling system: Add 100 mM Glucose, 10 U/mL Glucose Dehydrogenase (GDH), and 0.5 mM NADP⁺ to the lysate. Causality: P450s consume stoichiometric amounts of NADPH. Supplementing catalytic amounts of NADP⁺ alongside a cheap sacrificial substrate (glucose) and GDH ensures continuous NADPH regeneration, making the process economically viable.
Step 2: Reaction Execution
Introduce 10 mM myristic acid dissolved in a minimal volume of DMSO (final concentration <2% v/v) to prevent enzyme denaturation.
Incubate at 30°C under continuous aeration (oxygen is the ultimate electron acceptor).
Extract using methyl tert-butyl ether (MTBE) and analyze via chiral HPLC to determine the enantiomeric excess (ee) of the resulting hydroxy myristic acid.
Future Perspectives: Cascade Reactions and Photoenzymatic Systems
The frontier of HFA synthesis lies in multi-enzymatic cascades and photo-biocatalysis. Recent advancements have demonstrated the coupling of oleate hydratases with photoactivated decarboxylases (e.g., CvFAP from Chlorella variabilis). In a one-pot, two-step procedure, unsaturated fatty acids are first hydrated to chiral HFAs, which are then photodecarboxylated under blue light illumination to yield enantiomerically pure secondary fatty alcohols[9]. This eliminates the need for harsh chemical reductions and opens new avenues for synthesizing drop-in biofuels and high-value fragrance compounds.
By respecting the biophysical constraints of these enzymes—managing cofactor dependencies, mitigating substrate toxicity through smart formulation, and leveraging whole-cell systems—process scientists can unlock the full potential of biocatalysis for chiral HFA production.
Application Note: Comprehensive Analytical Methods for Branched-Chain Hydroxy Fatty Acids (BCHFAs) and Their Esters (FAHFAs)
Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Content Focus: Mechanistic Workflows, Sample Preparation, and Advanced Mass Spectrometry Introduction and Scope The analytical lan...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals
Content Focus: Mechanistic Workflows, Sample Preparation, and Advanced Mass Spectrometry
Introduction and Scope
The analytical landscape of hydroxylated and branched lipids is defined by two structurally related but biologically distinct classes: Branched-Chain Hydroxy Fatty Acids (BCHFAs) and Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) .
BCHFAs (e.g., 2-hydroxy-9-methyldecanoic acid) are monomeric lipids that serve as critical structural components in microbial cell walls (such as in Pseudomonas species)[1] and act as vital biomarkers for inborn errors of metabolism in humans (e.g., 2-hydroxy-2-methylbutanoic acid)[2].
FAHFAs (e.g., PAHSAs - palmitic acid esters of hydroxy stearic acids) are a recently discovered class of endogenous mammalian signaling lipids that exhibit profound antidiabetic and anti-inflammatory effects[3].
The primary analytical bottleneck for both classes is their extreme isomeric complexity and low biological abundance (often in the low picomolar range), which are heavily overshadowed by highly abundant neutral lipids like triglycerides[4]. This application note details field-proven, self-validating protocols for the extraction, chromatographic separation, and structural elucidation of these complex lipids.
Mechanistic Principles of Analysis (The "Why")
As a Senior Application Scientist, it is critical to understand that successful lipidomics is not merely following a recipe; it is about controlling chemical causality.
Mitigating Ion Suppression via Solid-Phase Extraction (SPE): In mammalian tissues, FAHFAs are co-extracted with massive quantities of triacylglycerols (TAGs) and cholesterol esters[4]. If injected directly into an LC-MS system, these neutral lipids monopolize the droplet surface during Electrospray Ionization (ESI), completely suppressing the ionization of trace FAHFAs. A silica-based SPE workflow is mandatory to fractionate the lipidome based on polarity, selectively washing away TAGs before eluting the target analytes[4].
The Logic of Derivatization:
For GC-MS (BCHFAs): The presence of both a carboxylic acid and a hydroxyl group creates strong intermolecular hydrogen bonding, rendering BCHFAs non-volatile. Sequential methylation (targeting the carboxylate) and silylation (targeting the hydroxyl) physically mask these functional groups, drastically lowering the boiling point for gas-phase separation[2].
For LC-MS/MS (FAHFAs): While native FAHFAs are detected in negative ESI mode, derivatization with N,N-dimethylethylenediamine (DMED) adds a tertiary amine moiety. This intentionally shifts the analyte to positive ESI mode, significantly enhancing ionization efficiency and enabling advanced fragmentation techniques[5].
Overcoming Isomeric Ambiguity: Standard Collision-Induced Dissociation (CID) of FAHFAs typically cleaves only the ester bond, yielding the constituent fatty acid and hydroxy fatty acid[6]. This fails to pinpoint the exact position of the branched ester linkage (e.g., distinguishing 5-PAHSA from 9-PAHSA). Advanced techniques like Electron-Activated Dissociation (EAD) or Ozone-Induced Dissociation (OzID) are required to systematically cleave carbon-carbon bonds along the aliphatic chain, providing definitive regioisomeric resolution[5][7].
Validated Experimental Protocols
Every protocol utilized in drug development must be a self-validating system . To achieve this, all workflows below require the integration of procedural blanks (to rule out ex vivo artifactual esterification induced by acidic/thermal stress) and the early introduction of non-endogenous isotopologues (e.g.,
13
C
4
-9-PAHSA) to continuously monitor extraction recovery and matrix effects.
Protocol A: LC-MS/MS Workflow for Mammalian FAHFAs (Adapted from Zhang et al.)[3][4]
Objective: Isolate and quantify trace FAHFAs from complex mammalian tissue or plasma.
Homogenization & Internal Standardization: Homogenize 50-100 mg of tissue in 1 mL of PBS. Immediately spike the homogenate with 10 pmol of an isotopically labeled internal standard (IS) to account for downstream physical losses.
Liquid-Liquid Extraction (LLE): Add 2 mL of Chloroform and 1 mL of Methanol (Folch extraction). Vortex vigorously for 2 minutes and centrifuge at 3000 × g for 10 minutes. Extract the lower organic (chloroform) phase and evaporate to dryness under a gentle stream of nitrogen.
SPE Enrichment (Critical Step):
Condition a 500 mg Silica SPE cartridge with 5 mL of Hexane.
Reconstitute the dried lipid extract in 1 mL of Hexane and load onto the cartridge.
Wash: Elute highly abundant neutral lipids (TAGs) with 8 mL of 95:5 (v/v) Hexane:Ethyl Acetate. Discard this fraction.
Elution: Elute the enriched FAHFAs with 5 mL of 100% Ethyl Acetate.
Reconstitution & LC-MS/MS: Evaporate the eluate and reconstitute in 50 µL of Methanol. Inject 5 µL onto a C18 reverse-phase column. Operate the Triple Quadrupole (QqQ) mass spectrometer in negative ESI Multiple Reaction Monitoring (MRM) mode, monitoring the [M-H]
−
parent ion to the [Fatty Acid-H]
−
daughter ion transition[4].
Protocol B: GC-MS Workflow for Microbial/Metabolic BCHFAs[1][2]
Objective: Extract and volatilize monomeric BCHFAs from bacterial cultures or human biofluids.
Saponification: Harvest bacterial cells (e.g., Pseudomonas maltophilia) and resuspend in 1 mL of 4% NaOH in 50% aqueous methanol. Heat at 100°C for 1 hour to hydrolyze bound lipids and release free BCHFAs[1].
Extraction: Acidify the lysate to pH 2.0 with 6M HCl to protonate the carboxylic acids. Extract three times with 2 mL of Hexane:Diethyl Ether (1:1, v/v). Combine organic layers and dry under nitrogen.
Two-Step Derivatization:
Esterification: Add 500 µL of 14% Boron Trifluoride (BF
3
) in Methanol. Incubate at 60°C for 30 minutes to form methyl esters. Extract with hexane.
Silylation: To the dried methyl esters, add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether[2].
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX or DB-5ms). Utilize a temperature gradient from 60°C to 250°C. Operate in Electron Ionization (EI) mode at 70 eV[1].
Quantitative Data and Chromatographic Parameters
The following table summarizes the expected analytical performance and diagnostic fragments for different classes of branched and hydroxylated fatty acids across various MS platforms.
The following diagram maps the divergent analytical pathways required to process raw biological samples into structurally annotated lipidomic data.
Figure 1: Comprehensive analytical workflow for extraction and MS analysis of BCHFAs and FAHFAs.
References
Zhang, T., et al. (2016). "A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols, 11, 747–763.[Link]
Kuda, O., et al. (2020). "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." Molecules / ResearchGate.[Link]
Moss, C. W., Samuels, S. B., & Liddle, J. (1973). "Occurrence of Branched-Chain Hydroxy Fatty Acids in Pseudomonas maltophilia." Journal of Bacteriology, 114(3), 1018–1024.[Link]
Tsugawa, H., et al. (2024). "Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids." bioRxiv.[Link]
Ryan, E., et al. (2021). "Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation." Analytical Chemistry, 93(1), 564-596.[Link]
Keino, et al. (2024). "Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS." Analytica Chimica Acta.[Link]
Chiral Separation of Branched-Chain Fatty Acids: An Application and Protocol Guide
Introduction: The Significance of Chirality in Branched-Chain Fatty Acids Branched-chain fatty acids (BCFAs) are distinguished from their straight-chain counterparts by the presence of one or more alkyl branches, typical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chirality in Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are distinguished from their straight-chain counterparts by the presence of one or more alkyl branches, typically methyl groups, along their acyl chain. While seemingly minor, this structural feature introduces chirality when the branch is not at the penultimate (iso) carbon. Specifically, anteiso-BCFAs, with a methyl group on the antepenultimate carbon, possess a stereogenic center, leading to the existence of (R)- and (S)-enantiomers[1][2].
The stereochemistry of BCFAs is of profound biological importance. In microbiology, the enantiomeric composition of BCFAs in bacterial cell membranes can serve as a chemotaxonomic marker, offering insights into microbial diversity and physiology[1]. In food science and clinical diagnostics, the enantiomeric ratio of BCFAs can indicate bacterial activity, food authenticity, or even pathological conditions, as different enantiomers may have distinct biological properties and metabolic fates[3][4]. Consequently, the ability to accurately separate and quantify these enantiomers is a critical analytical challenge for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the strategies and detailed protocols for the successful chiral separation of BCFAs, focusing on the two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, from sample preparation and derivatization to the selection of chiral stationary phases (CSPs), ensuring a robust and reproducible analytical workflow.
Strategic Workflow for BCFA Chiral Analysis
A successful chiral analysis of BCFAs follows a multi-step workflow. Each stage is critical for achieving accurate and reproducible enantiomeric separation. The general strategy involves extraction of lipids from the sample matrix, derivatization of the BCFAs to make them amenable to chromatography, and finally, separation and detection using a chiral chromatographic system.
Application Note: High-Sensitivity LC-MS/MS Quantification of Medium-Chain Fatty Acids in Biological Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Plasma, Serum, and Fecal Extracts Methodology: 3-NPH Chemical Derivatization coupled with LC-MS/MS (ESI-) Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Human Plasma, Serum, and Fecal Extracts
Methodology: 3-NPH Chemical Derivatization coupled with LC-MS/MS (ESI-)
Introduction & Analytical Rationale
Medium-chain fatty acids (MCFAs), defined by aliphatic tails of 6 to 12 carbon atoms (e.g., hexanoic, octanoic, and decanoic acids), are critical signaling molecules. Derived from dietary sources, liver metabolism, and the gut microbiome, MCFAs play pivotal roles in modulating inflammation, energy homeostasis, and the gut-brain axis[1][2].
Historically, the analytical detection of MCFAs was predominantly achieved via Gas Chromatography-Mass Spectrometry (GC-MS)[1]. While GC-MS is a highly robust technique, it suffers from significant bottlenecks: it requires extensive liquid-liquid extraction (often utilizing methyl tert-butyl ether)[3], and the inherent volatility of shorter-chain fatty acids can lead to sample loss during the concentration steps[4].
To overcome these limitations in high-throughput drug development and metabolomics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the modern gold standard[2]. However, native MCFAs exhibit poor retention on standard reverse-phase (C18) columns and yield low ionization efficiencies in electrospray ionization (ESI)[5].
The Causality of the Solution: To solve this, we employ a pre-analytical chemical derivatization using 3-nitrophenylhydrazine (3-NPH) [1][5].
Chromatographic Enhancement: The addition of the aromatic phenyl ring increases the hydrophobicity of the MCFA, allowing for sharp, predictable retention on C18 columns[5].
Ionization Enhancement: The strongly electron-withdrawing nitro group acts as an "electron sink," dramatically stabilizing the deprotonated molecule and boosting signal intensity by orders of magnitude in negative-ion mode (ESI-)[5].
Mechanistic Workflow & Visualization
The derivatization relies on a carbodiimide crosslinking reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized to activate the carboxylic acid group of the MCFA, forming an unstable O-acylisourea intermediate. Pyridine is added as a nucleophilic catalyst and base, facilitating the attack of the primary amine of 3-NPH onto the activated carbonyl, yielding a stable acylhydrazine derivative[6].
Workflow for the LC-MS/MS quantification of MCFAs using 3-NPH derivatization.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Quality control (QC) steps and internal standards (IS) are integrated to ensure that every batch validates its own extraction efficiency and derivatization completeness.
Phase 1: Reagent Preparation (Critical Step)
Note: EDC is highly hygroscopic and moisture-sensitive. 3-NPH solutions degrade rapidly. Always prepare fresh daily[6].
3-NPH Solution (50 mM): Weigh 9.45 mg of 3-NPH hydrochloride into a glass vial. Dissolve in 1 mL of Acetonitrile:Water (50:50, v/v)[6].
EDC/Pyridine Solution (50 mM EDC, 7% Pyridine): Weigh 7.72 mg of EDC hydrochloride. Dissolve in 1 mL of Acetonitrile:Water (50:50, v/v) containing 7% pyridine[6].
Internal Standard (IS) Mix: Prepare a mixture of stable isotope-labeled MCFAs (e.g., Hexanoic acid-d11, Octanoic acid-d15) at 10 µg/mL in methanol.
Phase 2: Sample Extraction (Plasma/Serum)
Causality: Isopropanol is chosen over standard acetonitrile for protein precipitation because it maintains superior solubility for the lipophilic tails of MCFAs while effectively crashing out plasma proteins, thereby minimizing matrix effects[1].
Aliquot 50 µL of human plasma/serum into a 1.5 mL Eppendorf tube.
Add 10 µL of the IS Mix.
Add 150 µL of ice-cold Isopropanol. Vortex vigorously for 2 minutes.
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.
Transfer 50 µL of the clear supernatant to a clean LC-MS autosampler vial.
Phase 3: Chemical Derivatization
To the 50 µL of extracted supernatant, add 20 µL of the 50 mM 3-NPH solution.
Add 20 µL of the 50 mM EDC/7% Pyridine solution.
Vortex briefly and incubate the mixture at 40°C for 30 minutes in a thermoshaker[5].
Causality: 40°C provides the optimal thermodynamic energy to drive the crosslinking reaction to completion without causing thermal degradation of the acylhydrazines.
Quench the reaction by adding 110 µL of Water:Acetonitrile (50:50, v/v) to dilute the sample and stop further crosslinking.
Phase 4: LC-MS/MS Acquisition
Chromatography: Inject 5 µL onto an Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) maintained at 40°C[5].
Gradient: Run a binary gradient from 10% B to 95% B over 6 minutes to ensure baseline separation of structural isomers (e.g., branched vs. straight-chain MCFAs)[5].
Quantitative Data & MRM Parameters
To ensure high selectivity, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary product ion for all 3-NPH derivatized fatty acids is m/z 137.0 , which corresponds to the cleaved 3-nitrophenylhydrazine moiety.
Table 1: Optimized MRM Transitions and Physiological Ranges for Target MCFAs
Note: Physiological ranges are highly variable and depend on diet, gut microbiome dysbiosis, and cardiometabolic health[1].
References
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
Development of a fast and cost-effective gas chromatography-mass spectrometry method for the quantification of short-chain and medium-chain f
Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites. Diva-Portal.
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applic
Targeted analysis of Short Chain Fatty Acids (SCFAs)
Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI.
Application Note: Developing Stable Isotope Dilution Mass Spectrometry Methods for Absolute Quantification of 3-Hydroxy Fatty Acids
Introduction & Biological Context 3-Hydroxy fatty acids (3-OH FAs) are critical aliphatic biomarkers with dual significance in clinical diagnostics and environmental monitoring. Endogenously, they are intermediate metabo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
3-Hydroxy fatty acids (3-OH FAs) are critical aliphatic biomarkers with dual significance in clinical diagnostics and environmental monitoring. Endogenously, they are intermediate metabolites in mitochondrial fatty acid
β
-oxidation (FAO). Genetic deficiencies in enzymes such as long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or short-chain equivalent (SCHAD) lead to the pathological accumulation of specific 3-OH FAs in blood and tissues[1]. Exogenously, 3-OH FAs (specifically C10 to C18) are primary structural components of lipid A, the bioactive core of lipopolysaccharides (LPS) in Gram-negative bacteria, making them highly reliable chemical markers for environmental endotoxin exposure[2].
Quantifying these compounds presents significant analytical challenges. They exist in low physiological abundance, share structural similarities with numerous isomeric lipids (such as 2-hydroxy fatty acids)[3], and are subject to severe matrix interference in complex biological fluids. To overcome these hurdles, Stable Isotope Dilution (SID) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Fig 1: Mitochondrial β-oxidation pathway highlighting the origin of 3-OH FA biomarkers.
Methodological Design: The Self-Validating System
To achieve absolute quantification, a protocol must function as a self-validating system. This is achieved through the foundational principle of Stable Isotope Dilution.
Causality of Internal Standard (IS) Selection
By introducing a known concentration of an isotopically labeled analog (e.g.,
13C2
or
D3
-labeled 3-OH FAs) into the raw sample prior to any chemical manipulation, we establish an internal baseline.
Why
13C
over Deuterium (
D
)? While deuterium-labeled standards are cost-effective, they can exhibit a slight "isotope effect" in reversed-phase LC, causing them to elute marginally earlier than the endogenous analyte.
13C
-labeled standards co-elute perfectly.
The Self-Validating Mechanism: Any physical loss during extraction, or variations in ionization efficiency (matrix suppression/enhancement) in the MS source, will affect the endogenous analyte and the IS identically. Consequently, the ratio of their mass spectral signals remains constant, ensuring absolute quantitative accuracy regardless of matrix complexity[1].
Sample Preparation Causality
The choice of sample preparation depends entirely on the target fraction:
Free 3-OH FAs (Clinical FAO Disorders): Direct protein precipitation or Solid-Phase Extraction (SPE) is sufficient, as the biomarkers circulate unbound or loosely bound to albumin[1].
Total 3-OH FAs (Endotoxin/Lipid A Analysis): Requires harsh base hydrolysis (e.g., 1M NaOH at 90°C) to cleave the ester and amide bonds linking the 3-OH FAs to the glucosamine backbone of lipid A, followed by SPE cleanup using polymeric reversed-phase sorbents to remove the high salt content[2].
Protocol A: UPLC-MS/MS Method for Plasma 3-OH FAs (High-Throughput)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high-throughput clinical profiling because it eliminates the need for derivatization[3].
Step-by-Step Methodology:
Sample Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of the IS working solution (containing 1 µM of
D3
-3-OH-C6 through
D3
-3-OH-C16). Vortex for 10 seconds.
Protein Precipitation & Extraction: Add 400 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 5 minutes to disrupt protein-lipid binding.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Supernatant Transfer: Transfer 400 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen (
N2
) at 30°C.
Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 50% Methanol in water). Transfer to an LC autosampler vial.
UPLC Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 30% B to 98% B over 8 minutes.
MS/MS Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety readily deprotonates, yielding a stable
[M−H]−
precursor ion. Use Multiple Reaction Monitoring (MRM) to track the loss of water or carbon dioxide (see Table 1).
Protocol B: GC-MS Method for High-Resolution Profiling
For laboratories utilizing GC-MS, derivatization is mandatory to increase the volatility and thermal stability of the hydroxyl and carboxyl groups[1].
Step-by-Step Methodology:
Extraction: Follow steps 1-4 from Protocol A to obtain the dried lipid extract.
Derivatization (Silylation): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried extract.
Incubation: Cap tightly and incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ether/ester derivatives.
Analysis: Inject 1 µL into the GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Operate in Electron Impact (EI) mode with Selected Ion Monitoring (SIM).
Data Presentation: Quantitative Parameters
The following table summarizes the optimized MRM transitions, Internal Standard assignments, and validation metrics for a standard LC-MS/MS panel targeting clinical and environmental 3-OH FAs. The use of negative ESI ensures high sensitivity, with limits of detection (LOD) extending into the sub-ng/mL range.
Table 1: LC-MS/MS MRM Transitions and Validation Metrics for 3-Hydroxy Fatty Acids
Analyte
Chain Length
Precursor Ion
[M−H]−
(m/z)
Product Ion (m/z)
Internal Standard Spiked
LOD (ng/mL)
Linearity Range (ng/mL)
3-OH-Hexanoic Acid
C6
131.1
87.1
D3
-3-OH-C6
0.5
1.0 - 500
3-OH-Octanoic Acid
C8
159.1
115.1
D3
-3-OH-C8
0.2
0.5 - 500
3-OH-Decanoic Acid
C10
187.1
143.1
D3
-3-OH-C10
0.2
0.5 - 500
3-OH-Dodecanoic Acid
C12
215.2
171.2
D3
-3-OH-C12
0.1
0.2 - 500
3-OH-Tetradecanoic Acid
C14
243.2
199.2
D3
-3-OH-C14
0.1
0.2 - 500
3-OH-Hexadecanoic Acid
C16
271.2
227.2
D3
-3-OH-C16
0.1
0.2 - 500
(Note: Product ions typically represent the neutral loss of
CO2
[-44 Da] from the precursor ion, a highly specific fragmentation pathway for carboxylic acids under collision-induced dissociation[3].)
Quality Control & Method Validation
To ensure the trustworthiness of the assay, the method must be validated according to FDA/EMA bioanalytical guidelines:
Matrix Effects (ME): Calculated by comparing the peak area of the analyte spiked after extraction into a blank matrix versus the peak area in a neat solvent. While ME may range from 70-120% due to ion suppression, the IS-normalized matrix factor must remain close to 1.0 (100%), proving the self-validating nature of the SID approach.
Precision & Accuracy: Intra-day and inter-day coefficients of variation (CV) should be
≤15%
(or
≤20%
at the Lower Limit of Quantification, LLOQ)[1].
Conclusion
The development of stable isotope dilution mass spectrometry methods has revolutionized the quantification of 3-hydroxy fatty acids. By understanding the causality behind internal standard selection, extraction chemistry, and ionization dynamics, scientists can deploy these self-validating protocols to uncover critical insights into mitochondrial metabolic disorders and environmental endotoxin exposure.
Part 1: The Causality of Peak Tailing (Chemical vs. Physical)
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental chemical and physical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental chemical and physical mechanics of peak tailing.
When analyzing fatty acids, peak tailing is not just an aesthetic issue; it compromises resolution, skews integration, and destroys quantitative accuracy. This guide provides a self-validating troubleshooting framework to help you diagnose, isolate, and eliminate peak tailing in your GC workflows.
To permanently resolve peak tailing, we must first understand its root cause. Peak tailing in GC occurs when a portion of the analyte molecules is delayed during their journey through the flow path. This delay stems from two distinct mechanisms:
Chemical Interactions (Activity): Free fatty acids (FFAs) possess highly polar carboxyl groups that act as strong hydrogen bond donors and acceptors. If the GC flow path contains active sites—such as exposed silanol groups (-Si-OH) on the glass inlet liner, degraded stationary phase, or metal oxides—the polar FFAs will form secondary interactions[1][2]. These interactions temporarily trap the molecules, releasing them slowly and creating a characteristic asymmetric "tail"[1].
Physical/Flow Path Disruptions: Physical tailing occurs when the carrier gas flow is disrupted, creating unswept "dead volumes" or turbulence. This is typically caused by improper column installation depth, jagged column cuts, or severe system contamination[1][3].
Self-Validating Diagnostic Workflow
Do not guess the cause of your peak tailing; prove it. Inject a light, non-polar hydrocarbon standard (e.g., decane or methane). Because hydrocarbons lack polar functional groups, they cannot form hydrogen bonds with active silanol sites[3][4].
If the hydrocarbon peak is symmetrical but your fatty acid tails: The issue is definitively chemical (active sites).
If the hydrocarbon peak also tails: The issue is definitively physical (flow path disruption)[3][4].
Caption: Diagnostic workflow to differentiate physical flow path issues from chemical active sites.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am analyzing underivatized free fatty acids (FFAs). Why does my standard PEG (WAX) column show severe tailing?
Standard Polyethylene Glycol (PEG) columns are not inert enough for underivatized short-chain and long-chain FFAs. The acidic carboxyl groups interact strongly with the standard PEG phase, leading to irreversible adsorption and severe tailing[5]. If you must run FFAs underivatized, you must use an acid-modified bonded phase (e.g., DB-FFAP, Nukol™) or an Ultra-Inert WAX column specifically deactivated for acidic compounds[2][5].
Q2: My peak tailing worsens as the run progresses (later eluting peaks tail more). What is the cause?
This is a classic symptom of a Solvent Effect Violation or insufficient vaporization. If the initial column temperature is too high, the solvent cannot refocus the analytes at the head of the column. To validate and fix this, decrease your initial column temperature by 10–20 °C[3]. If the issue persists, your inlet temperature may be too low to efficiently volatilize the higher-boiling, later-eluting fatty acids.
Q3: How does column trimming resolve peak tailing?
Over hundreds of injections, non-volatile matrix residues accumulate at the front end of the GC column, degrading the stationary phase and exposing active silica sites. Trimming the first 10–20 cm of the column physically removes this degraded, highly active zone, instantly restoring peak symmetry without requiring a full column replacement[3][6].
Part 3: Quantitative Phase Comparison
To optimize your method, selecting the correct stationary phase is critical. The table below summarizes the peak asymmetry factors (As 10%) for free fatty acids across different column chemistries. An ideal symmetrical peak has an As value of 1.00.
Column Phase Chemistry
Target Application
Peak Asymmetry (As 10%)
Tailing Susceptibility
Standard WAX (PEG)
General polar compounds
> 1.50
Severe (Requires Derivatization)
Acid-Modified WAX (e.g., DB-FFAP)
Free fatty acids (C2-C24)
0.91 - 1.20
Low
Ultra-Inert WAX (e.g., DB-FATWAX UI)
Trace free fatty acids
0.98 - 1.16
Very Low
Acidic Bonded Phase (e.g., Nukol™)
Acidic polar compounds
~ 1.00
Very Low
Data synthesized from comparative application studies on volatile organic acids[2][5].
If your diagnostic hydrocarbon test indicates a physical issue or severe column degradation, execute this self-validating maintenance loop:
Cool the System: Cool the inlet and oven to room temperature to prevent oxidation of the stationary phase.
Trim the Column: Remove the column from the inlet. Using a ceramic scoring wafer, score the column 10–20 cm from the front end and snap it cleanly[3][6].
Validate the Cut: Inspect the cut under a magnifier. It must be perfectly square (90 degrees). A jagged cut creates turbulence and dead volume, which will induce physical tailing[1].
Replace the Liner: Install a new, ultra-inert deactivated liner. If using glass wool to wipe the syringe needle, ensure the wool is highly deactivated, as raw glass wool is a primary source of active silanols[4].
Reinstall: Reinstall the column to the exact depth specified by your instrument manufacturer. Improper depth leads to unswept volumes in the inlet[3].
The most robust way to eliminate chemical peak tailing is to remove the polar carboxyl group entirely. Derivatization converts highly polar FFAs into highly volatile, non-polar Fatty Acid Methyl Esters (FAMEs)[1].
Aliquot: Transfer 10–50 mg of your extracted fatty acid sample into a glass reaction vial.
Reagent Addition: Add 1 mL of Boron Trifluoride (BF3)-Methanol reagent. (BF3 acts as a Lewis acid catalyst).
Heating: Seal the vial and heat the mixture in a water bath or block heater at 60 °C for 5–10 minutes to drive the esterification[1].
Cooling & Quenching: Remove the vial and cool to room temperature. Add 1 mL of distilled water to quench the reaction, followed by 1 mL of GC-grade hexane[1].
Extraction: Vortex the vial vigorously for 1 minute to extract the newly formed FAMEs into the non-polar hexane layer.
Separation: Allow the phases to separate. Carefully extract the upper hexane layer. This layer contains the FAMEs and is ready for GC injection[1].
Caption: Step-by-step experimental workflow for FAME derivatization using BF3-Methanol.
References
Title: Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in Gas Chromatography (GC)
Title: Bulletin 855B Analyzing Fatty Acids by Capillary Gas Chromatography
Source: Sigma-Aldrich
URL
Title: Peak Perfection: A Guide to GC Troubleshooting
Source: Agilent Technologies
URL
Technical Support Center: Reducing Racemization During Derivatization of Hydroxy Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the derivatization of chiral hydroxy acids. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stereochemical integrity of your analytes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding racemization during the derivatization of hydroxy acids.
Q1: What is racemization and why is it a significant concern for hydroxy acids?
A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For hydroxy acids, the chiral center is often the carbon atom bonded to both the hydroxyl and carboxyl groups. The hydrogen atom on this carbon (the α-hydrogen) is susceptible to removal under certain conditions.[1] This is a major concern in pharmaceutical development, as the biological activity of a drug is often specific to a single enantiomer.[1]
Q2: What are the primary factors that induce racemization during derivatization?
A: Several factors can promote racemization during the derivatization of hydroxy acids. These include:
pH: Both acidic and basic conditions can catalyze racemization. Bases can directly remove the α-proton, while acids can promote enolization, both leading to a loss of stereochemistry.[1]
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for proton removal, thus increasing the rate of racemization.[1]
Reaction Time: Longer reaction times increase the exposure of the analyte to conditions that favor racemization.[1]
Reagents: Certain derivatization reagents, especially those that are strongly basic or generate basic byproducts, can promote the abstraction of the α-proton.[1]
Solvent: Polar, protic solvents can facilitate the transfer of protons, which can contribute to racemization.[1]
Q3: Can racemization occur during common derivatization reactions like esterification?
A: Yes, esterification is a common derivatization technique where racemization can be a significant issue.[1] Traditional methods like Fischer esterification, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can lead to racemization due to the harsh acidic conditions and elevated temperatures.[1] Similarly, esterification methods that proceed through an acyl chloride intermediate under basic conditions can also cause racemization.[1]
Q4: Are there specific derivatization reagents that are known to minimize racemization?
A: Yes, several reagents are designed to react under mild conditions to minimize racemization. For instance, in peptide synthesis, which involves amide bond formation similar to some derivatization reactions, coupling reagents like those based on OxymaPure (e.g., COMU, HCTU) are known for low racemization.[2] For converting carboxylic acids to esters, milder methods like using trimethylchlorosilane in methanol can be employed at moderate temperatures.[3] Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), react with alcohols and amines to form diastereomers under conditions that are designed to prevent the loss of stereochemical integrity.[4][5]
Q5: How can I detect if racemization has occurred during my derivatization?
A: The most common method is to use a chiral analytical technique to separate the enantiomers or the resulting diastereomers. This can be achieved through:
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) allows for the direct separation of enantiomers.
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, a chiral GC column can separate volatile enantiomers.[6]
Achiral Chromatography after Derivatization with a Chiral Reagent: Reacting the hydroxy acid with an enantiomerically pure chiral derivatizing agent forms diastereomers.[4][5] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18 for HPLC).[7] The peak areas of the separated diastereomers can then be used to determine the enantiomeric excess.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent like Mosher's acid allows for the distinction of the resulting diastereomers by ¹H and ¹⁹F NMR spectra.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to racemization during hydroxy acid derivatization.
Problem 1: Significant loss of enantiomeric excess (e.e.) is observed after derivatization.
Employ milder derivatization methods. For esterification, consider using dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP) at room temperature.[1] Alternatively, protect the hydroxyl group before esterification.[1]
Select reagents known for low racemization potential. For amide formation, consider using coupling reagents like HATU or HCTU.[2] For ester formation, diazomethane or silylation reagents like MSTFA can be effective under the right conditions.[8][9]
Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it is complete.[3] Minimize pre-activation times when using coupling reagents.[2]
Presence of Water
Ensure all solvents and reagents are anhydrous, as water can interfere with many derivatization reactions and potentially facilitate proton exchange.[3][9]
If a base is required, use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to minimize α-proton abstraction.[2] Use the minimum effective amount of base.[2]
Problem 2: Inconsistent or poor reproducibility of chiral purity results.
Incomplete derivatization can lead to inaccurate quantification. Optimize reaction conditions (time, temperature, reagent concentration) to ensure complete conversion. Analyze a standard of the underivatized hydroxy acid to confirm it is not co-eluting with one of the diastereomers.
Visualizing the Racemization Mechanism
The primary mechanism of racemization for α-hydroxy acids involves the formation of a planar enolate intermediate.
Caption: Racemization via a planar enolate intermediate.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key derivatization procedures designed to minimize racemization.
Protocol 1: Esterification using (S)-(+)-2-Butanol for GC Analysis
This protocol describes the formation of diastereomeric esters for the analysis of a racemic carboxylic acid.
Reagent Preparation:
Prepare a solution of the racemic hydroxy acid in an anhydrous, aprotic solvent (e.g., dichloromethane).
Have enantiomerically pure (S)-(+)-2-butanol and a coupling reagent such as DCC available.
Derivatization Procedure:
In a dry reaction vial, dissolve the hydroxy acid (1.0 equivalent).
Add (S)-(+)-2-butanol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
Cool the mixture to 0 °C in an ice bath.
Add DCC (1.1 equivalents) to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up and Analysis:
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with a dilute acid (e.g., 1 M HCl) and then a saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analyze the resulting diastereomeric esters by GC on a standard achiral column.
Protocol 2: Derivatization with Mosher's Acid Chloride for NMR Analysis
This protocol outlines the derivatization of a chiral secondary alcohol moiety of a hydroxy acid (after esterification of the carboxylic acid) for NMR analysis.
Reagent Preparation:
Ensure the methyl ester of the hydroxy acid is pure and dry.
Use anhydrous pyridine or another suitable aprotic solvent.
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) should be handled in a fume hood with care.
Derivatization Procedure:
In a dry NMR tube or small reaction vial, dissolve the hydroxy acid methyl ester (1.0 equivalent) in anhydrous pyridine or deuterated chloroform with a small amount of pyridine.
Add (R)-Mosher's acid chloride (1.1-1.2 equivalents) dropwise at 0 °C.
Allow the reaction to proceed at room temperature, typically for 1-4 hours, or until complete as monitored by TLC or LC-MS.
NMR Analysis:
Directly acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the reaction mixture.
In the ¹⁹F NMR spectrum, two singlets corresponding to the CF₃ groups of the two diastereomers should be observed.
Integrate the signals of the two diastereomers to determine the enantiomeric excess.
Visualizing the Derivatization Workflow
A typical workflow for determining enantiomeric purity using a chiral derivatizing agent followed by chromatographic analysis.
Caption: Workflow for ee determination by chiral derivatization.
References
Imai, K., et al. (1995). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 120(1), 47-52. Retrieved from [Link]
Chaudhari, S., & Suryaprakash, N. (2012). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. The Journal of Organic Chemistry, 77(1), 591-596. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
Zhang, Z., et al. (2013). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-160. Retrieved from [Link]
Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry (pp. 1-15). John Wiley & Sons, Ltd. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
Technical Support Center: Optimization of Extraction Protocols for Medium-Chain Fatty Acids (MCFAs)
Welcome to the MCFA Extraction Support Center. Designed for analytical chemists, microbiologists, and drug development professionals, this knowledge base provides authoritative, field-proven methodologies for isolating a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the MCFA Extraction Support Center. Designed for analytical chemists, microbiologists, and drug development professionals, this knowledge base provides authoritative, field-proven methodologies for isolating and quantifying medium-chain fatty acids (C6–C12: caproic, caprylic, capric, and lauric acids). Due to their unique physicochemical properties—amphiphilic nature, moderate volatility, and lack of strong chromophores—MCFAs require highly optimized extraction and derivatization protocols to prevent analyte loss and ensure reproducible quantification.
Diagnostic Workflow: Method Selection
Decision matrix for MCFA extraction and downstream processing based on sample origin.
Protocol A: High-Throughput LLE for Biological Matrices (Plasma/Feces) prior to GC-MS
Mechanistic Justification: Methyl tert-butyl ether (MTBE) is selected over traditional solvents like chloroform or dichloromethane. Because MTBE has a lower density than water (0.74 g/cm³), it forms the upper organic layer during phase separation. This allows for direct aspiration of the extract without passing the pipette tip through the protein-rich aqueous interface, drastically reducing matrix carryover[1].
Step-by-Step Workflow:
Sample Aliquot: Transfer 50–100 µL of plasma or homogenized fecal water into a glass vial.
Internal Standard (IS) Addition: Add 10 µL of a stable isotope-labeled IS or an analog like 2-ethylbutyric acid. (Self-Validation Check: The IS must be added before any solvent to track extraction loss. Consistent IS peak areas in the final chromatogram validate the entire extraction efficiency)[2].
Acidification: Add 0.1 M HCl to drop the pH below 3. (Causality: MCFAs have a pKa of ~4.8. Acidification ensures they are in their protonated, unionized state, forcing them to partition into the organic phase).
Extraction: Add 500 µL of MTBE. Vortex vigorously for 10 minutes to maximize surface area contact between phases.
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.
Recovery: Carefully transfer the upper MTBE layer to a clean vial for direct GC-MS injection (if using a specialized FFA column) or proceed to derivatization. This yields recoveries between 75.4% and 124.4%[1].
Protocol B: LC-MS/MS Derivatization using 3-NPH for Serum MCFAs
Mechanistic Justification: MCFAs ionize poorly in standard electrospray ionization (ESI) and lack chromophores. Derivatization with 3-nitrophenylhydrazine (3-NPH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) converts the carboxylic acids into highly ionizable acylhydrazines, vastly improving LC-MS/MS sensitivity[2][3].
Step-by-Step Workflow:
Deproteinization: Mix 50 µL of serum with 100 µL of ice-cold isopropanol. Centrifuge at 13,400 rpm for 5 minutes[3].
Reagent Addition: Transfer 100 µL of the supernatant to a glass vial. Add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM EDC, and 50 µL of pyridine (7% v/v in methanol)[3].
Incubation: Incubate at 37°C for 30 minutes. (Self-Validation Check: A successful carbodiimide coupling is often accompanied by a slight yellow/orange color shift, visually confirming the activation of the carboxyl groups).
Quenching & Injection: Dilute the mixture with 250 µL of 0.5% formic acid in water to stop the reaction, and inject directly into the LC-MS/MS[3].
Troubleshooting Guides & FAQs
Q: Why am I losing caproic (C6) and caprylic (C8) acids during the solvent evaporation step?A: MCFAs are highly volatile. Evaporating extraction solvents to complete dryness under a nitrogen stream physically strips these volatile analytes from your sample.
Solution: Never evaporate to complete dryness. Use a "keeper" solvent with a higher boiling point (e.g., 10 µL of nonane) to retain the MCFAs, or perform derivatization prior to concentration. Alternatively, switch to Headspace Solid-Phase Microextraction (HS-SPME). Using a divinylbenzene-polydimethylsiloxane (DVB-PDMS) fiber at 70°C for 20 minutes allows for direct extraction from the vapor phase, completely bypassing liquid evaporation and achieving limits of detection as low as 9–437 ng/L.
Q: I am experiencing severe emulsion formation when extracting MCFAs from fermentation broth. How can I break it?A: Fermentation broths are rich in biosurfactants, proteins, and cellular debris that stabilize oil-in-water emulsions during traditional LLE.
Solution: To break existing emulsions, increase the ionic strength by adding NaCl (salting out). This decreases the solubility of non-polar compounds in the aqueous phase and increases surface tension, forcing phase separation. For a permanent process upgrade, implement Hollow-Fiber Liquid-Liquid Extraction (HF-LLE). Utilizing a hydrophobic hollow-fiber membrane with an extractant like 3% trioctylphosphine oxide (TOPO) in mineral oil creates a physical barrier that selectively permits MCFA transport while completely preventing emulsion formation[4].
Q: My GC-MS peaks for free MCFAs are tailing severely. What is the mechanistic cause and how do I fix it?A: Free carboxylic acids contain highly polar hydroxyl groups that participate in hydrogen bonding with active silanol sites (-Si-OH) on the GC inlet liner and the stationary phase of the column. This causes reversible adsorption, leading to severe peak tailing.
Solution: You must either mask the active sites or mask the analyte.
Mask the Analyte: Derivatize the MCFAs into Fatty Acid Methyl Esters (FAMEs) using methanolic HCl or BF3. This replaces the polar -OH group with a non-polar methoxy group, ensuring sharp peaks[5].
Mask the Sites: If analyzing free fatty acids directly, use a highly polar, acid-modified polyethylene glycol (PEG) column (e.g., DB-WAX Ultra Inert) designed specifically to repel acidic compounds and maintain peak symmetry[2].
Q: How do I optimize the extraction of MCFAs from complex solid matrices without thermal degradation?A: Supercritical Fluid Extraction (SFE) using CO₂ is the optimal choice. CO₂ reaches a supercritical state at mild conditions (e.g., 40–60°C, 200 bar), which prevents the thermal degradation and oxidation of sensitive lipids[6]. Because SC-CO₂ is non-polar, it efficiently extracts non-polar triglycerides and MCFAs without leaving toxic solvent residues behind.
Quantitative Data Summary
Extraction Method
Target Matrix
Key Reagents / Conditions
Performance / Recovery
Analytical Platform
Liquid-Liquid Extraction (LLE)
Plasma / Feces
MTBE, pH < 3
75.4% – 124.4% recovery
GC-MS
Headspace SPME
Aqueous / Broth
DVB-PDMS fiber, pH 2, 70°C, 20 min
LOD: 9–437 ng/L
GC-MS
Hollow-Fiber LLE
Fermentation Broth
3% TOPO in mineral oil
High selective titer concentration
Preparative / GC-FID
LC-MS/MS Derivatization
Serum / Blood
Isopropanol, 3-NPH, EDC, 37°C
High specificity, physiological range
LC-MS/MS
Supercritical Fluid Extraction (SFE)
Solid Tissue / Insects
SC-CO₂, 60°C, 200 bar, 5 h
~15.8% total oil yield, high MCFA preservation
GC-FID / GC-MS
References
Development of a fast and cost-effective gas chromatography-mass spectrometry method for the quantification of short-chain and medium-chain fatty acids in human biofluids. PubMed / Springer. 1
Stability of Microbiome-Derived Fatty Acids in Self-Collected Samples: A Comparative Evaluation of Stool and Blood. medRxiv. 2
Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. ResearchGate. 4
Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow. d-nb.info.
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. 3
Sustainable Valorization of Crickets: Optimized Low-Pressure Supercritical CO2 Extraction and the Oil's Properties and Stability. PMC / MDPI.6
Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI. 5
Technical Support Center: Navigating Co-elution in Complex Lipid Samples
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in lipidomics: chromatographic co-elution. The immense structural diversity and broad concentration range of lipids in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in lipidomics: chromatographic co-elution. The immense structural diversity and broad concentration range of lipids in biological samples make achieving complete separation a formidable task. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you, our fellow researchers and drug development professionals, with the knowledge to diagnose, mitigate, and resolve co-elution issues, thereby enhancing the accuracy and reliability of your lipid analysis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses fundamental questions about co-elution, providing the foundational knowledge needed to tackle more specific problems.
Q1: What exactly is co-elution in the context of lipidomics, and why is it problematic?
A1: Co-elution occurs when two or more distinct lipid species are not separated by the liquid chromatography (LC) column and enter the mass spectrometer (MS) at the same time. This is particularly challenging in lipidomics due to the existence of numerous isomers (lipids with the same mass but different structures) and isobars (lipids with very similar masses).
The primary problem with co-elution is its detrimental impact on data quality:
Ion Suppression: When multiple lipids ionize simultaneously in the MS source, they compete for charge. This can lead to the signal of less abundant or less easily ionized lipids being suppressed, causing inaccurate quantification or even complete failure to detect certain species.
Inaccurate Identification: Mass spectrometers identify lipids based on their mass-to-charge ratio (m/z). If multiple lipids with the same or similar m/z elute together, it becomes difficult to confidently assign an identity based on MS1 data alone. Tandem mass spectrometry (MS/MS) can be confounded as well, as fragmentation spectra will be chimeric, containing fragments from all co-eluting species.
Compromised Quantification: The intensity of a peak in the chromatogram is used to determine the concentration of a lipid. If a peak represents multiple co-eluting compounds, the resulting quantitative data will be erroneously inflated.
Q2: I'm seeing asymmetrical peaks (shoulders or tailing) in my chromatogram. Is this always co-elution?
A2: Asymmetrical peaks are a strong indicator of co-elution, but they can also stem from other issues. It's crucial to differentiate the cause.
Confirming with your Detector: If you are using a mass spectrometer, you can verify co-elution by examining the mass spectra across the peak. If the spectra are inconsistent from the leading edge to the trailing edge, it confirms the presence of multiple components. For HPLC systems with a Diode Array Detector (DAD), a peak purity analysis can be performed; non-identical UV spectra across the peak also suggest an impure peak.
Other Potential Causes:
Poor Column Health: An aging or contaminated column can lead to peak tailing.
Sample Overload: Injecting too much sample can cause peak fronting or tailing.
Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can distort peak shape.
Q3: What are the main types of liquid chromatography used in lipidomics, and how do they differ in separating lipids?
A3: The two primary LC modes for lipidomics are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC): This is the most common technique. It separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. Longer chains and fewer double bonds result in longer retention times. While excellent for separating lipids within the same class (e.g., distinguishing PC 34:1 from PC 36:2), lipids from different classes often co-elute.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups. This allows for the effective separation of different lipid classes (e.g., phosphatidylcholines (PC) from phosphatidylethanolamines (PE)). However, lipids within the same class with different acyl chains will largely co-elute.
The choice between RPLC and HILIC depends on the analytical goal. For resolving species within a class, RPLC is preferred. For class-based separation, HILIC is the better choice.
Section 2: Troubleshooting Guide - A Workflow-Based Approach
This guide provides a systematic approach to troubleshooting co-elution, organized by the typical experimental workflow.
Workflow Stage 1: Sample Preparation
The foundation of a good separation is a clean, representative sample. Issues introduced here will persist throughout the analysis.
Q4: Could my lipid extraction method be contributing to co-elution?
A4: Absolutely. An inefficient or non-selective extraction can introduce interfering compounds or fail to remove matrix components that cause problems downstream.
Problem: Co-extracted, non-lipid matrix components (e.g., proteins, salts) are causing ion suppression or chromatographic interference.
Causality: Methods like simple protein precipitation can be fast but often leave behind significant amounts of phospholipids and other matrix components that can co-elute with your analytes of interest, leading to ion suppression.
Solution Protocol: Implement a More Rigorous Extraction
Liquid-Liquid Extraction (LLE): Employ a biphasic LLE method like the Folch or Bligh & Dyer procedures, which use a chloroform/methanol/water system to partition lipids into an organic phase, leaving more polar contaminants behind. The Folch method, with its higher chloroform content, is generally better for nonpolar lipids like triglycerides, while the Bligh & Dyer method is slightly more suited for polar glycerophospholipids.
Solid-Phase Extraction (SPE): For targeted analyses or particularly complex matrices, SPE can be used to isolate specific lipid classes or remove major interferences. For example, using a C18 SPE cartridge can help remove very polar contaminants before RPLC analysis. An SPE step can be critical to enhance the detection of certain lipid classes by removing other lipids that cause ionization suppression.
The LC method is the primary tool for resolving co-elution. Fine-tuning these parameters is often the most effective strategy.
Q5: My peaks are too close together. How can I improve my RPLC separation without buying a new column?
A5: Optimizing your gradient and flow rate can significantly improve resolution. The goal is to manipulate the selectivity and efficiency of your separation.
Problem: Insufficient separation between closely eluting lipid species in an RPLC method.
Causality: A fast gradient doesn't give the stationary phase enough time to interact differently with structurally similar lipids. A high flow rate reduces the efficiency of the column, leading to broader peaks that are more likely to overlap.
Solution Protocol: Gradient and Flow Rate Optimization
Shallow the Gradient: Increase the gradient time. For example, if your gradient runs from 60% to 90% organic solvent over 10 minutes, try extending it to 15 or 20 minutes. This gives closely eluting compounds more time to separate.
Reduce the Flow Rate: Lowering the flow rate increases the number of theoretical plates, resulting in sharper peaks and better resolution. For a standard 2.1 mm ID column, try reducing the flow rate from 0.4 mL/min to 0.25 mL/min. Be aware this will increase the total run time.
Adjust Mobile Phase Composition: Small changes can have a big impact. For RPLC, ensure your strong solvent (often isopropanol) is effective at eluting highly nonpolar lipids like triglycerides to prevent carry-over. For HILIC, adjusting the concentration and pH of the aqueous mobile phase additive (e.g., ammonium acetate) can alter the retention and selectivity of acidic lipid classes.
Table 1: Impact of RPLC Parameter Adjustments on Resolution
Parameter Adjustment
Effect on Separation
Typical Use Case
Decrease Flow Rate
Increases efficiency and resolution, longer run time.
Improving separation of a known critical pair.
Shallow Gradient
Increases selectivity and resolution, longer run time.
Resolving many closely eluting peaks across the chromatogram.
Increase Temperature
Decreases viscosity, may improve efficiency, can alter selectivity.
Enhancing elution of very late-eluting, nonpolar lipids.
Change Organic Solvent
Alters selectivity (e.g., Acetonitrile vs. Methanol).
When gradient optimization fails to resolve a critical pair.
Workflow Stage 3: Advanced Separation Strategies
When one-dimensional LC is insufficient, more advanced techniques are required.
Q6: I've optimized my 1D-LC method, but I still have significant co-elution, especially between different lipid classes. What's the next step?
A6: When a single separation mechanism is not enough, you need to introduce an orthogonal (different) separation mechanism. This can be achieved through two-dimensional liquid chromatography (2D-LC) or by adding a gas-phase separation with ion mobility spectrometry.
Problem: Persistent co-elution of lipids with different properties (e.g., a polar PC and a nonpolar TG with similar RPLC retention times).
Causality: The complexity of the lipidome exceeds the peak capacity of a single chromatographic dimension.
Concept: 2D-LC couples two different columns, most commonly HILIC (for class separation) in the first dimension and RPLC (for acyl chain separation) in the second. This drastically increases the overall peak capacity.
Workflow:
The sample is first separated on the HILIC column.
Fractions from the HILIC column are collected (either offline or automatically online).
Each fraction, now containing only one or a few lipid classes, is then injected onto the RPLC column for further separation.
Benefit: This approach dramatically reduces the complexity of the sample entering the second column and the mass spectrometer, significantly reducing co-elution and ion suppression.
Solution 2: Ion Mobility Spectrometry (IM-MS)
Concept: Ion mobility adds a dimension of separation in the gas phase, after chromatography and before mass analysis. It separates ions based on their size, shape, and charge.
Workflow:
Lipids elute from the LC column and are ionized.
Before entering the mass analyzer, the ions are guided through a gas-filled cell with an electric field.
Compact ions travel through the gas faster than bulky ions, even if they have the same m/z. This difference in "drift time" allows for their separation.
Benefit: IM-MS is exceptionally powerful for separating isomeric lipids that are often indistinguishable by LC-MS alone, such as cis/trans isomers or lipids with different acyl chain attachment positions. High-resolution ion mobility (HRIM) can provide even greater resolving power.
dot
Caption: A decision workflow for diagnosing and resolving co-elution issues.
Workflow Stage 4: Data Analysis
Even with optimized separation, some co-elution may be unavoidable. Advanced data processing can help computationally resolve these issues.
Q7: Is there any way to deal with co-elution after the data has been acquired?
A7: Yes, computational deconvolution algorithms can help. These software tools are designed to parse complex or overlapping MS1 and MS/MS spectra to identify the individual components.
Problem: Data files contain spectra from co-eluting lipids.
Causality: The instrument acquires a single spectrum at each time point, which is a composite of all ions present at that moment.
Solution: Use Deconvolution Software
Concept: Deconvolution algorithms analyze the chromatographic peak shape and the associated mass spectra to mathematically separate the signals of overlapping components. They often use the fact that even closely eluting peaks will have slightly different apex retention times and elution profiles.
Examples: Software platforms like LipidQA and SimLipid, among others, incorporate deisotoping and deconvolution algorithms to process raw MS data. These tools can help to extract cleaner spectra for individual lipids from a complex data file, facilitating more accurate identification and quantification.
dot
Caption: Orthogonal separation using Ion Mobility coupled with Mass Spectrometry.
References
A Robust and Reproducible Reversed-Phase Lipid Profiling Method for Large Sample Sets.
Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods. Lab Manager.
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences.
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characteris
Ion mobility spectrometry facilitates the separation of lipid isomers...
Separation of isomeric lipids by ion mobility- time of flight mass spectrometry. Tofwerk.
Comprehensive two-dimensional HPLC analysis coupled with mass spectrometric detection and informative d
Sample Preparation in Lipidomics: Methodological Foundations.
Off-line mixed-mode liquid chromatography coupled with reversed phase high performance liquid chromatography-high resolution mass spectrometry to improve coverage in lipidomics analysis. PMC.
Rational selection of reverse phase columns for high throughput LC-MS lipidomics.
A Multidimensional Lipidomics Method: HILIC Coupled
Troubleshooting
Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-8-methylnonanoic Acid
Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-8-methylnonanoic acid. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 3-Hydroxy-8-methylnonanoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from bench-scale discovery to pilot-plant production. Our focus is on providing practical, causality-driven advice to ensure a robust, reproducible, and scalable process.
I. Synthesis Pathway Overview: The Reformatsky Approach
The synthesis of β-hydroxy acids like 3-Hydroxy-8-methylnonanoic acid is effectively achieved via the Reformatsky reaction, followed by saponification. This classic organozinc-mediated reaction offers a reliable method for forming the required carbon-carbon bond under relatively mild conditions, making it suitable for scale-up.[1][2] The overall strategy involves reacting an α-halo ester with an aldehyde, followed by hydrolysis of the resulting β-hydroxy ester.
The chosen pathway proceeds in two main stages:
Stage 1: Reformatsky Reaction: Formation of Ethyl 3-hydroxy-8-methylnonanoate from 6-methylheptanal and ethyl bromoacetate.
Stage 2: Saponification: Hydrolysis of the ester intermediate to yield the target 3-Hydroxy-8-methylnonanoic acid.
Caption: Troubleshooting decision tree for synthesis scale-up.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction instead of the Reformatsky reaction?
A1: Yes, a Grignard reaction is a viable alternative. You could react a Grignard reagent derived from a protected 2-bromoethanol with 6-methylheptanal. However, Grignard reagents are much stronger bases and more sensitive to moisture than Reformatsky reagents. [3][4]This can lead to deprotonation of the aldehyde at the α-position, causing side reactions. The Reformatsky reaction is often preferred for this type of transformation due to its milder nature and higher functional group tolerance.
[5]
Q2: What analytical methods are recommended for in-process control (IPC)?
A2: For monitoring reaction completion, a combination of techniques is ideal:
Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of the disappearance of starting materials (e.g., the aldehyde) and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization of the acid to its methyl ester (e.g., with diazomethane or TMS-diazomethane), GC-MS is a powerful tool for assessing purity, confirming product identity, and quantifying byproducts.
[6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the intermediate and final product. For IPC, you can often take a crude sample, dissolve it in a deuterated solvent, and quickly check for the disappearance of key starting material signals (e.g., the aldehyde proton at ~9.7 ppm).
Q3: My final product is an oil and difficult to purify. Is crystallization an option?
A3: 3-Hydroxy-8-methylnonanoic acid, being a relatively short-chain fatty acid with a polar hydroxyl group, is likely to be a viscous oil or a low-melting solid at room temperature. While direct crystallization might be challenging, several strategies can be employed at scale:
Salt Formation: Consider forming a salt with a chiral amine (like (R)- or (S)-α-methylbenzylamine) if you need to resolve enantiomers, or with a simple base like dicyclohexylamine. These salts are often highly crystalline and can be easily purified by recrystallization. The free acid can then be regenerated.
Low-Temperature Crystallization: Attempt crystallization from a non-polar solvent like heptane or a heptane/ethyl acetate mixture at low temperatures (-20°C to 0°C).
Kugelrohr or Short-Path Distillation: If the product is thermally stable enough, high-vacuum distillation using a Kugelrohr or short-path apparatus can be an effective, non-chromatographic method for purification at a multi-gram to kilogram scale.
Q4: How do I manage the exotherm of the Reformatsky reaction in a 50L reactor?
A4: Managing thermal runaway is a primary safety concern during scale-up.
[7]1. Reaction Calorimetry: Ideally, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) on a small scale to understand the total heat of reaction and the maximum rate of heat evolution. This data is crucial for safe engineering of the process.
2. Controlled Addition: As mentioned in the troubleshooting guide, the rate of addition of the ethyl bromoacetate is your primary means of controlling the reaction rate and, therefore, the heat output. Use a reliable metering pump for the addition.
3. Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the maximum expected heat output. The process should be designed to run well within the cooling capacity, not at its limit.
4. Emergency Quench: Have a plan for an emergency quench. This could involve having a pre-chilled, inert solvent ready to rapidly dilute the reaction or a quenching agent that can be quickly added to stop the reaction.
IV. Key Experimental Protocols & Data
Protocol 1: Scaled Synthesis of Ethyl 3-hydroxy-8-methylnonanoate
To a 50L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel, charge activated zinc dust (1.2 kg, 18.4 mol) and anhydrous THF (15 L) under a nitrogen atmosphere.
Charge 6-methylheptanal (1.5 kg, 11.7 mol) to the reactor.
In a separate vessel, prepare a solution of ethyl bromoacetate (2.1 kg, 12.6 mol) in anhydrous THF (5 L).
Add ~10% of the ethyl bromoacetate solution to the reactor. Heat the mixture to 45-50°C to initiate the reaction. An exotherm should be observed.
Once initiated, add the remaining ethyl bromoacetate solution dropwise over 2-3 hours, maintaining the internal temperature at 50-55°C using external cooling as needed.
After the addition is complete, stir the mixture at 55°C for an additional 1 hour, or until TLC/GC analysis shows complete consumption of the aldehyde.
Cool the reaction mixture to 0-5°C. Slowly quench the reaction by adding saturated aqueous ammonium chloride (10 L).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 L).
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Saponification and Isolation of 3-Hydroxy-8-methylnonanoic Acid
Charge the crude ethyl 3-hydroxy-8-methylnonanoate to a 50L reactor.
Add a solution of potassium hydroxide (1.0 kg, 17.8 mol) dissolved in water (8 L) and ethanol (8 L).
Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-4 hours, or until TLC/GC analysis confirms the disappearance of the starting ester.
Cool the mixture and remove the ethanol via vacuum distillation.
Cool the remaining aqueous solution to 0-5°C in an ice bath.
Add ethyl acetate (15 L) to the reactor. With vigorous stirring, slowly add 6M hydrochloric acid until the pH of the aqueous layer is stable at 2-3.
Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
Wash the organic layer with water (2 x 5 L) and then brine (5 L).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a viscous oil.
Table 1: Typical Process Parameters and Expected Outcomes
Workup efficiency (emulsions) is the main challenge.
Final Purity
>95% (after column)
>95% (after distillation/crystallization)
Avoid chromatography if possible at this scale.
V. References
ResearchGate. Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Available from: [Link]
RSC Publishing. Resolution and asymmetric synthesis of 3-hydroxycarboxylic acids by using (–)-menthone as a chiral template. Available from: [Link]
Cambridge University Press. Reformatsky Reaction. Available from: [Link]
ACS Publications. Synthesis of α-Hydroxy Acids via Dehydrogenative Cross-Coupling of a Sustainable C2 Chemical (Ethylene Glycol) with Alcohols. Available from: [Link]
SATHEE - IIT Kanpur. Chemistry Reformatsky Reaction. Available from: [Link]
Google Patents. Process of preparing ω-hydroxy acids. Available from:
Master Organic Chemistry. Reformatsky Reaction. Available from: [Link]
Wikipedia. Alpha hydroxycarboxylic acid. Available from: [Link]
ACS Publications. Spiro asymmetric induction. Synthesis of optically pure .alpha.-hydroxy acid derivatives by alkylation of a chiral glycolate enolate. Available from: [Link]
ResearchGate. Hydroxy Acids: Production and Applications. Available from: [Link]
PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]
Google Patents. Preparation of hydroxy acids. Available from:
Wikipedia. Reformatsky reaction. Available from: [Link]
A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Available from: [Link]
Chemistry Steps. Ester Reactions Summary and Practice Problems. Available from: [Link]
PMC. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. Available from: [Link]
ResearchGate. Synthesis of (R)- and (S)-3-hydroxynonanoic acid derivatives: primary.... Available from: [Link]
Chemistry LibreTexts. 21.6: Chemistry of Esters. Available from: [Link]
Shandong Look Chemical. Problems needing attention in synthesis process scaling up. Available from: [Link]
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]
ACS Publications. Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Available from: [Link]
Reddit. Looking for tips on scaling up organic syntheses. Available from: [Link]
ResearchGate. Methods for Analysis of Poly(3‐hydroxyalkanoate) (PHA) Composition. Available from: [Link]
Chemguide. hydrolysis of esters. Available from: [Link]
PMC. The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Available from: [Link]
Lab Manager. How to Scale Up a New Synthesis Reaction. Available from: [Link]
PubMed. Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Available from: [Link]
Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]
Chemistry LibreTexts. Grignard Reagents. Available from: [Link]
PrepChem.com. Synthesis of 3-hydroxy-3-methyl-n-nonanoic acid. Available from: [Link]
ResearchGate. Efficient Production of ( R )-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification. Available from: [Link]
A Comparative Guide to 3-Hydroxy-8-methylnonanoic Acid and Other Medium-Chain Fatty Acids for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between fatty acid structures can unlock new therapeutic pathways and research applications. This guide provides an in-depth com...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the nuanced differences between fatty acid structures can unlock new therapeutic pathways and research applications. This guide provides an in-depth comparison of 3-Hydroxy-8-methylnonanoic acid, a structurally unique medium-chain fatty acid (MCFA), against its more conventional linear counterparts. By examining their molecular architecture, biological activities, and underlying mechanisms, this document serves as a technical resource to inform experimental design and drug discovery efforts.
Introduction: The Expanding Role of Modified MCFAs
Medium-chain fatty acids (MCFAs), typically defined as fatty acids with aliphatic tails of 6 to 12 carbons, are increasingly recognized for their diverse biological roles beyond simple energy substrates.[1] Their unique metabolic properties, such as rapid absorption and transport directly to the liver, distinguish them from long-chain fatty acids and underpin their potential in therapeutic interventions.[1]
This guide focuses on 3-Hydroxy-8-methylnonanoic acid , a molecule distinguished by two key structural modifications:
A hydroxyl group (-OH) at the 3rd carbon (C3) position.
A methyl group (-CH₃) branch at the 8th carbon (C8), creating an iso structure.
These features place it at the intersection of three distinct fatty acid classes: MCFAs, branched-chain fatty acids (BCFAs), and hydroxy fatty acids (HFAs). Understanding how these modifications collectively influence its function compared to canonical MCFAs like octanoic acid (C8) and decanoic acid (C10) is critical for harnessing its potential.
Molecular Profiles and Physicochemical Implications
The structural divergence between 3-Hydroxy-8-methylnonanoic acid and linear MCFAs directly impacts their physical and chemical properties, which in turn governs their biological behavior.
Key Structural Differences:
Linear MCFAs (e.g., Decanoic Acid): Possess a straight, unbranched hydrocarbon chain. This allows for efficient, ordered packing, resulting in higher melting points compared to their branched counterparts.[2]
Branched-Chain Fatty Acids (BCFAs): The methyl group in BCFAs like 8-methylnonanoic acid disrupts the tight packing of the hydrocarbon chains.[2] This structural perturbation generally leads to a lower melting point and altered membrane fluidity when incorporated into phospholipids.[2]
Hydroxy Fatty Acids (HFAs): The addition of a hydroxyl group, as seen in 3-Hydroxy-8-methylnonanoic acid, significantly increases the molecule's polarity. This can enhance water solubility and introduce new functional capabilities, such as hydrogen bonding, which are crucial for receptor interactions and signaling.[3]
Note: Experimental data for 3-Hydroxy-8-methylnonanoic acid is limited; predictions are based on established chemical principles.
Comparative Biological Activity & Performance
The structural modifications of 3-Hydroxy-8-methylnonanoic acid suggest a distinct biological activity profile compared to linear MCFAs. While direct comparative studies are scarce, we can infer its potential performance by examining data on related BCFAs and HFAs.
Antimicrobial Efficacy
MCFAs, particularly capric acid (C10) and lauric acid (C12), are well-documented for their broad-spectrum antimicrobial activity against various oral and pathogenic bacteria.[5][6][7] Their primary mechanism involves disrupting the bacterial cell membrane.
Linear MCFAs: The efficacy of linear MCFAs generally increases with chain length, with lauric acid (C12) often showing the greatest antibacterial effect among medium-chain varieties.[6]
3-Hydroxy Fatty Acids: The presence of a 3-hydroxy group is a key structural component of Lipid A in the lipopolysaccharide (LPS) of Gram-negative bacteria. Free medium-chain 3-hydroxy fatty acids have been identified as potent signaling molecules that can trigger immune responses in plants.[8][9] In interactions with amoebae, 3-hydroxy fatty acids produced by Cryptococcus neoformans have shown protective, anti-phagocytic activity. This suggests that 3-Hydroxy-8-methylnonanoic acid may function more as an immunomodulatory signal than a direct bactericidal agent.
Metabolic Regulation
MCFAs are known metabolic modulators. 8-methylnonanoic acid (8-MNA), the non-hydroxylated parent compound of our topic molecule, has been studied for its effects on adipocytes.[10][11]
8-Methylnonanoic Acid (8-MNA): As a metabolite of dihydrocapsaicin (a compound in chili peppers), 8-MNA has been shown to modulate energy metabolism in adipocytes.[10][12] Studies on 3T3-L1 adipocytes indicate that 8-MNA can decrease lipid accumulation by activating AMP-activated protein kinase (AMPK), a key enzyme that suppresses fat synthesis.[10][11] It also enhances insulin-stimulated glucose uptake.[11]
3-Hydroxy Fatty Acids: Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria, which can impair energy homeostasis.[13] This suggests that the hydroxyl group can significantly alter mitochondrial function. The impact of medium-chain variants like 3-Hydroxy-8-methylnonanoic acid on cellular metabolism warrants further investigation, as it may differ from its non-hydroxylated counterpart by influencing different signaling pathways or enzymatic processes.
Anti-Inflammatory and Signaling Roles
Recent research has highlighted the role of hydroxylated fatty acids as important signaling molecules with anti-inflammatory properties.[14][15][16][17]
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): This class of lipids, which includes hydroxylated fatty acid components, demonstrates significant anti-inflammatory and anti-diabetic effects.[14][15] They can improve glucose tolerance and insulin sensitivity, partly by reducing adipose tissue inflammation.[14]
3-Hydroxy Fatty Acids as Signals: In some contexts, 3-hydroxy fatty acids can be converted by host enzymes into 3-hydroxy prostaglandins, which are potent pro-inflammatory mediators.[3] This dual potential—acting as either anti-inflammatory precursors or pro-inflammatory signals depending on the biological context—makes 3-Hydroxy-8-methylnonanoic acid a fascinating candidate for drug development in immunology and metabolic disease.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of 3-Hydroxy-8-methylnonanoic acid against other MCFAs, standardized and self-validating experimental protocols are essential.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Causality and Rationale: The broth microdilution method is chosen for its high-throughput capability and conservation of test compounds. Serial dilutions ensure a precise determination of the MIC value. Including a positive control (known antibiotic) and a negative control (vehicle) validates the assay's sensitivity and ensures that the vehicle itself has no antimicrobial effect.
Step-by-Step Methodology:
Preparation of Stock Solutions: Dissolve 3-Hydroxy-8-methylnonanoic acid, decanoic acid, and a control antibiotic (e.g., ampicillin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Bacterial Culture Preparation: Inoculate a liquid culture medium (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium (e.g., Staphylococcus aureus). Incubate until it reaches the logarithmic growth phase. Adjust the culture density to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
Serial Dilution: In a 96-well microtiter plate, add 100 µL of broth to each well. Add 100 µL of the fatty acid stock solution to the first well and perform 2-fold serial dilutions across the plate.
Inoculation: Add a standardized volume of the bacterial suspension to each well.
Controls: Include wells with broth and bacteria only (growth control), broth and solvent only (sterility control), and broth with a standard antibiotic (positive control).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the fatty acid at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanistic Diagrams
The unique structure of 3-Hydroxy-8-methylnonanoic acid suggests it may interact with cellular signaling pathways differently than linear MCFAs. The activation of AMPK by its parent compound, 8-MNA, is a key pathway in metabolic regulation.[10]
AMPK Activation Pathway: AMPK is a central regulator of cellular energy homeostasis. It is activated when cellular AMP:ATP ratios increase (a sign of low energy). Activated AMPK phosphorylates downstream targets to switch off anabolic (energy-consuming) pathways like lipogenesis and switch on catabolic (energy-producing) pathways. The ability of 8-MNA to activate this pathway is a significant finding.[10][11]
Caption: Proposed signaling pathway for 8-methylnonanoic acid (8-MNA).
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro adipocyte assay used to compare the metabolic effects of different fatty acids.
Caption: Workflow for comparing metabolic effects in 3T3-L1 adipocytes.
Conclusion and Future Directions
While direct experimental data on 3-Hydroxy-8-methylnonanoic acid remains limited, a comparative analysis based on its structural components—a branched chain, a hydroxyl group, and a medium-chain backbone—provides a strong foundation for hypothesis-driven research.
Its structure suggests a departure from the direct antimicrobial mechanisms of linear MCFAs, pointing towards a more nuanced role in immunomodulation and metabolic signaling. The known activities of its parent compound, 8-methylnonanoic acid, in activating AMPK and influencing adipocyte metabolism provide a compelling starting point for investigation.[10][11] Similarly, the established anti-inflammatory and signaling roles of other hydroxy fatty acids highlight the potential of the C3 hydroxyl group.[14][15]
Future research should focus on direct, head-to-head comparisons of 3-Hydroxy-8-methylnonanoic acid with both 8-methylnonanoic acid and decanoic acid in assays measuring antimicrobial efficacy, metabolic regulation (e.g., AMPK activation, glucose uptake), and inflammatory responses (e.g., cytokine production in immune cells). Such studies will be critical in elucidating the unique therapeutic potential of this hybrid fatty acid and paving the way for its application in drug development.
References
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Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654.
Batal, D., & Batal, M. (2007). Antibacterial Study of the Medium Chain Fatty Acids and Their 1-Monoglycerides: Individual Effects and Synergistic Relationships. Journal of the American Oil Chemists' Society, 84(8), 733-739.
Li, Y., Chen, Y., & Zhang, H. (2024). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Nutrition Reviews.
Huang, C. B., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of Oral Biology, 56(7), 650-654.
Batal, D., et al. (2007). Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. Journal of the American Oil Chemists' Society, 84(8), 733-739.
Li, Y., Chen, Y., & Zhang, H. (2025). The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids. Nutrition Reviews.
Batal, D., & Batal, M. (2007). Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. Semantic Scholar.
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Sigma-Aldrich. 8-Methylnonanoic acid | 5963-14-4.
Le-Gatt, A., et al. (2018). Characterization and biological effects of di-hydroxylated compounds deriving from the lipoxygenation of ALA. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(1), 37-47.
Zhang, X., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews.
Du Toit, E., & Rautenbach, M. (2014). Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. Molecules, 19(1), 1271-1296.
MDPI. Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health.
den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2863.
Singh, I., et al. (1991). A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders. Journal of Inherited Metabolic Disease, 14(3), 331-341.
Leonard, T. W., et al. (2006). Promoting absorption of drugs in humans using medium-chain fatty acid-based solid dosage forms: GIPET. Expert Opinion on Drug Delivery, 3(5), 685-692.
PubMed. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review.
National Center for Biotechnology Information. 8-Methylnonanoic acid | C10H20O2 - PubChem.
Viljoen, A., et al. (2018). Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions. Frontiers in Microbiology, 9, 237.
Driscoll, D. F. (2023). The physiological and pharmaceutical roles of MCTs and other ingredients in intravenous emulsions containing omega-3 enriched fish oil designed to mitigate cytokine release syndrome. Frontiers in Pharmacology, 14.
Tonin, F. N., et al. (2013). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Journal of Bioenergetics and Biomembranes, 45(1-2), 131-139.
Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants. Science, 364(6436), 178-181.
Creative Proteomics. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.
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Keawsomnuk, P., et al. (2025). Effect of 8-methyl nonanoic acid, a degradation by-product of dihydroc. Journal of Experimental Pharmacology.
Benchchem. Comparative Analysis of Biological Activities: Methyl 8-methylnonanoate vs. 8-methylnonanoic acid.
Keawsomnuk, P., et al. (2025). Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. Journal of Experimental Pharmacology.
Wichai, U., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. ResearchGate.
Breitsameter, S., & Jahreis, G. (2016). Concentrations of medium-chain 2- and 3-hydroxy fatty acids in foodstuffs. European Food Research and Technology, 242(10), 1735-1743.
A Senior Application Scientist's Guide to 3-Hydroxy Fatty Acid Analysis: GC-MS vs. HPLC
In the realm of lipidomics and clinical diagnostics, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is paramount. These molecules are not only key intermediates in mitochondrial fatty acid β-oxidation bu...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of lipidomics and clinical diagnostics, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is paramount. These molecules are not only key intermediates in mitochondrial fatty acid β-oxidation but also serve as crucial biomarkers for various metabolic disorders and as indicators of endotoxin presence from Gram-negative bacteria.[1][2] The choice of analytical methodology is a critical decision that profoundly impacts the quality and utility of the resulting data. This guide provides an in-depth comparison of two stalwart techniques in the analytical chemist's arsenal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of both techniques, supported by experimental protocols and data, to facilitate an informed decision for your specific analytical challenges.
The Significance of 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids are integral to several biological processes. Within the mitochondria, they are transiently formed during the β-oxidation spiral, a process that systematically shortens fatty acyl-CoA chains to generate energy.[1][2] Consequently, the accumulation of specific 3-OH-FAs in biological fluids can signal defects in this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiencies.[3][4]
Furthermore, 3-OH-FAs are characteristic components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria.[1][5] As such, the detection and quantification of 3-OH-FAs in environmental or clinical samples can serve as a reliable indicator of endotoxin contamination.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard
For decades, GC-MS has been the gold standard for the analysis of fatty acids, including 3-OH-FAs.[8] Its high chromatographic resolution, sensitivity, and the extensive spectral libraries available for electron ionization (EI) make it a robust and reliable technique.[9]
The GC-MS Workflow: A Step-by-Step Approach
The analysis of 3-OH-FAs by GC-MS is a multi-step process that necessitates chemical derivatization to increase the volatility and thermal stability of the analytes.[10]
Experimental Protocol: GC-MS Analysis of 3-OH-FAs in Human Plasma
1. Sample Preparation and Hydrolysis (for total 3-OH-FAs):
To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix (e.g., ¹³C-labeled 3-OH-FAs).[4][11]
For the analysis of total (free and esterified) 3-OH-FAs, perform hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[11] For free 3-OH-FAs, this step is omitted.
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[11]
2. Extraction:
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging to separate the phases.[11]
Repeat the extraction and combine the organic layers.
Dry the pooled organic extract under a stream of nitrogen at 37°C.[11]
3. Derivatization:
To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10][11]
Seal the vial and heat at 80°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[11]
4. GC-MS Analysis:
Inject 1 µL of the derivatized sample into the GC-MS system.[11]
Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 min.[11]
MS Detection: Operate in selected ion monitoring (SIM) mode for quantification of target 3-OH-FAs and their internal standards.[4][11]
Diagram of the GC-MS Workflow for 3-OH-FA Analysis
Caption: A generalized workflow for the analysis of 3-hydroxy fatty acids using GC-MS.
Causality in Experimental Choices for GC-MS
Why Derivatization is Essential: 3-OH-FAs possess both a carboxyl and a hydroxyl group, making them polar and non-volatile. Derivatization, typically silylation, replaces the active hydrogens on these functional groups with non-polar trimethylsilyl groups.[10] This crucial step increases the volatility and thermal stability of the analytes, a prerequisite for successful gas chromatography.[10]
The Power of Stable Isotope Dilution: The use of stable isotope-labeled internal standards is a cornerstone of quantitative GC-MS.[2][4] These standards, which are chemically identical to the analytes but have a different mass, are added at the beginning of the sample preparation process. They co-elute with the target analytes and allow for the correction of any sample loss during extraction and derivatization, leading to highly accurate and precise quantification.
Selected Ion Monitoring (SIM) for Enhanced Sensitivity: In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analytes of interest, rather than scanning the entire mass range. This significantly increases the signal-to-noise ratio, resulting in lower limits of detection and quantification.[11]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful and versatile platform for the analysis of 3-OH-FAs.[1][6] A key advantage of HPLC is its ability to analyze many compounds, including fatty acids, in their native form, often circumventing the need for derivatization.[12][13]
The HPLC Workflow: A More Direct Approach
The workflow for HPLC analysis of 3-OH-FAs is generally more streamlined than that of GC-MS due to the omission of the derivatization step.
Experimental Protocol: HPLC-MS/MS Analysis of 3-OH-FAs in Human Plasma
1. Sample Preparation:
To 100 µL of plasma or serum, add an appropriate internal standard.
Precipitate proteins and extract the 3-OH-FAs by adding 295 µL of acetonitrile containing 1% formic acid.[1]
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
2. HPLC-MS/MS Analysis:
Transfer the supernatant to an autosampler vial for injection.
HPLC System: A UHPLC system is recommended for improved resolution and speed.[12]
Chromatographic Separation: Utilize a reversed-phase C18 column. Separation is based on the hydrophobicity of the fatty acids.[14]
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
MS/MS Detection: Employ an electrospray ionization (ESI) source, usually in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[15]
Diagram of the HPLC-MS/MS Workflow for 3-OH-FA Analysis
Caption: A streamlined workflow for 3-hydroxy fatty acid analysis using HPLC-MS/MS.
Rationale Behind the HPLC-MS/MS Approach
Elimination of Derivatization: HPLC operates at ambient temperatures, which means that thermally labile molecules can be analyzed without degradation.[16] This allows for the direct analysis of 3-OH-FAs, simplifying sample preparation and reducing the potential for analytical variability.[12]
Superiority of Tandem Mass Spectrometry (MS/MS): The use of MS/MS in MRM mode provides exceptional selectivity. In this technique, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "double mass filtering" significantly reduces chemical noise and allows for accurate quantification even in complex biological matrices.[15]
Versatility of Reversed-Phase Chromatography: Reversed-phase HPLC separates molecules based on their hydrophobicity.[14] For 3-OH-FAs, this means that separation can be achieved based on both the carbon chain length and the degree of unsaturation, providing excellent chromatographic resolution.[14]
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for 3-OH-FA analysis depends on the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the sample matrix.
Feature
GC-MS
HPLC (LC-MS/MS)
Rationale and Field Insights
Sample Preparation
More complex, requires derivatization
Simpler, often direct analysis
The mandatory derivatization step in GC-MS adds time and potential for error to the workflow.[9] HPLC's ability to analyze underivatized 3-OH-FAs is a significant advantage in terms of throughput and simplicity.[12]
Sensitivity
High, especially in SIM mode
Very high, particularly with MS/MS
Both techniques offer excellent sensitivity. Modern LC-MS/MS systems can often achieve lower limits of detection due to the high selectivity of MRM.[17][18]
Selectivity
Good with SIM, but potential for co-eluting interferences
Excellent with MS/MS
The specificity of MRM in LC-MS/MS is generally superior to SIM in GC-MS, especially in complex matrices where isobaric interferences can be a challenge.[19]
Throughput
Lower, due to longer run times and sample prep
Higher, with UHPLC and simplified sample prep
The combination of faster separation times with UHPLC and a more streamlined sample preparation workflow gives HPLC a clear advantage in high-throughput applications.[12][20]
Cost
Generally lower instrument cost
Higher initial instrument investment
While the initial capital outlay for an LC-MS/MS system is typically higher, the reduced need for derivatization reagents and potentially lower solvent consumption per sample can offset some of the operational costs over time.[18][21]
Analysis of Isomers
Excellent for positional and geometric isomers
Can be challenging, may require specialized columns
GC often provides superior resolution for certain types of isomers. However, advancements in HPLC column technology, such as chiral phases, are improving its capabilities in this area.[16][22]
Compound Volatility
Limited to volatile or derivatized compounds
Wide applicability to non-volatile compounds
This is a fundamental difference. GC is inherently limited to thermally stable and volatile compounds, while HPLC is much more versatile.[12][21]
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of 3-hydroxy fatty acids.
GC-MS remains a robust and cost-effective choice, particularly for laboratories with established expertise in derivatization techniques. Its high-resolution capabilities make it well-suited for detailed isomeric analysis.
HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a more modern, high-throughput, and often more sensitive and selective solution. The ability to analyze 3-OH-FAs without derivatization is a major advantage, simplifying the workflow and reducing potential sources of error. For clinical and research laboratories analyzing a large number of samples, and for applications requiring the utmost in sensitivity and specificity, LC-MS/MS is increasingly the preferred method.[13][20]
Ultimately, the optimal choice will depend on a careful consideration of the specific research goals, available instrumentation, and the desired balance between throughput, sensitivity, and cost. A thorough in-house validation of the chosen method is always recommended to ensure it meets the specific performance criteria of your laboratory.[23][24]
Next-Generation Quantification: Validation of a Novel LC-MS/MS Analytical Method for Branched-Chain Amino Acids
Introduction Branched-chain amino acids (BCAAs)—leucine (Leu), isoleucine (Ile), and valine (Val)—are critical aliphatic amino acids that serve not only as fundamental building blocks for protein synthesis but also as po...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Branched-chain amino acids (BCAAs)—leucine (Leu), isoleucine (Ile), and valine (Val)—are critical aliphatic amino acids that serve not only as fundamental building blocks for protein synthesis but also as potent signaling molecules. In drug development and clinical research, BCAAs are heavily monitored as biomarkers for metabolic syndrome, liver injury, and inherited disorders such as maple syrup urine disease (MSUD)[1].
Despite their clinical importance, the precise quantification of BCAAs presents a unique analytical challenge. Leucine and isoleucine are isobaric isomers (exact mass 131.17 g/mol ), making them indistinguishable by mass alone. Historically, laboratories have relied on pre-column derivatization coupled with High-Performance Liquid Chromatography (HPLC) using ultraviolet (UV) or fluorescence (FLD) detection[2]. However, these legacy methods are labor-intensive, susceptible to matrix interferences, and lack the high-throughput capabilities required for modern pharmacokinetic (PK) and metabolomic studies[3].
In this guide, we objectively evaluate and validate a novel, underivatized Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) method. By eliminating derivatization and leveraging the orthogonal selectivity of HILIC, this method provides a superior, self-validating framework for BCAA quantification[4].
Fig 1. BCAA-mediated mTORC1 signaling pathway driving cellular metabolism and protein synthesis.
Overcoming Legacy Limitations: The Causality of Methodological Choices
As an application scientist, method development is never arbitrary; every parameter must be deliberately chosen to solve specific physicochemical challenges.
1. Why Underivatized LC-MS/MS?
Traditional methods utilize reagents like o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB) to add chromophores to BCAAs[3]. This introduces significant causality for error: incomplete reactions, derivative instability, and increased sample preparation time (often >60 minutes). By transitioning to LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, we detect the native, underivatized amino acids based on their specific precursor-to-product ion transitions, ensuring absolute structural specificity and reducing sample prep to a single step[5].
2. Why HILIC over Reversed-Phase (RP) Chromatography?
BCAAs are highly polar. On standard C18 reversed-phase columns, they elute near the void volume, leading to severe ion suppression from unretained salts and phospholipids[4]. While ion-pairing agents can improve RP retention, they contaminate the mass spectrometer. HILIC stationary phases (e.g., bare silica or zwitterionic columns) retain polar analytes via a water-enriched layer. Crucially, HILIC provides the necessary chromatographic resolution to separate the isobaric Leu/Ile pair before they enter the mass spectrometer[6].
3. The Necessity of Stable Isotope-Labeled Internal Standards (SIL-IS):
Electrospray ionization (ESI) is inherently prone to matrix effects (ion enhancement or suppression). To ensure the trustworthiness of the assay, uniformly 13C/15N-labeled BCAA internal standards are spiked into the extraction solvent[6]. Because the SIL-IS co-elutes exactly with the endogenous analyte and experiences the identical matrix environment, it perfectly normalizes the quantitative readout.
Fig 2. Workflow comparison: Traditional derivatization-based HPLC vs. direct LC-MS/MS analysis.
Comparative Performance Data
To objectively demonstrate the superiority of the HILIC-LC-MS/MS approach, the following table summarizes the performance metrics against traditional HPLC-FLD and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
This protocol is designed as a self-validating system, adhering to the rigorous standards set by the FDA and Clinical and Laboratory Standards Institute (CLSI) guidelines for bioanalytical method validation[1][7].
Step: Aliquot 10 µL of human plasma into a 96-well plate. Add 90 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and the SIL-IS mixture (e.g., 13C6, 15N-Leucine). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
Scientific Rationale: The 1:9 ratio of aqueous plasma to organic solvent effectively precipitates >95% of plasma proteins. The addition of the SIL-IS at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically corrected.
Phase 2: Chromatographic Separation
Step: Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 × 100 mm, 2.5 µm particle size) maintained at 40°C.
Mobile Phase:
Solvent A: 10 mM Ammonium Formate + 0.2% Formic Acid in Water.
Solvent B: 0.2% Formic Acid in Acetonitrile.
Gradient: Start at 85% B, drop to 50% B over 4 minutes to elute the BCAAs, then re-equilibrate at 85% B[4].
Scientific Rationale: The high initial organic concentration (85% B) promotes strong retention of polar BCAAs on the HILIC phase. The ammonium formate buffer controls the pH and ionic strength, ensuring sharp, symmetrical peak shapes and reproducible retention times.
Phase 3: MS/MS Detection (MRM)
Step: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the following transitions:
Leucine/Isoleucine: m/z 132.1 → 86.1
Valine: m/z 118.1 → 72.1
Scientific Rationale: The m/z 86.1 product ion corresponds to the loss of formic acid (HCOOH) from the protonated precursor. This specific fragmentation pathway filters out background chemical noise, yielding a high signal-to-noise (S/N) ratio.
Phase 4: Method Validation Metrics (The Self-Validating Checks)
A robust method must prove its own reliability. The following criteria must be met before sample analysis[1]:
Linearity & LLOQ: Generate a 7-point calibration curve in a surrogate matrix (e.g., 5% BSA in PBS). The coefficient of determination (
R2
) must be
≥0.995
. The Lower Limit of Quantification (LLOQ) must exhibit a signal-to-noise ratio
≥10:1
with precision within
±20%
.
Matrix Effect (ME): Calculate ME by comparing the peak area of BCAAs spiked into post-extracted blank plasma versus neat standard solutions. An ME between 85% and 115% indicates negligible ion suppression.
Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations across three distinct days. The inter-day and intra-day Coefficient of Variation (CV) must be
≤15%
[5].
Conclusion
The transition from derivatization-dependent HPLC to underivatized HILIC-LC-MS/MS represents a critical evolution in amino acid bioanalysis. By understanding the causality behind chromatographic retention and mass spectrometric ionization, laboratories can implement this validated, high-throughput method to accelerate metabolic research, clinical diagnostics, and drug development pipelines.
"comparing the metabolic effects of branched vs. straight-chain fatty acids"
An in-depth understanding of lipid metabolism is critical for advancing therapeutics in metabolic syndrome, obesity, and diabetes. Historically, lipid research has heavily favored Straight-Chain Fatty Acids (SCFAs) , the...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of lipid metabolism is critical for advancing therapeutics in metabolic syndrome, obesity, and diabetes. Historically, lipid research has heavily favored Straight-Chain Fatty Acids (SCFAs) , the canonical lipids utilized for cellular energy and structural integrity. However, Branched-Chain Fatty Acids (BCFAs) —lipids characterized by one or more methyl groups along their hydrocarbon backbone—are rapidly emerging as potent bioactive molecules with distinct metabolic trajectories.
This guide provides a comprehensive, objective comparison of the metabolic effects of BCFAs versus SCFAs, supported by mechanistic insights and standardized experimental methodologies for evaluating fatty acid oxidation (FAO).
Structural Distinctions and Physicochemical Impact
The fundamental divergence between SCFAs and BCFAs lies in their hydrocarbon architecture. SCFAs (e.g., palmitic acid, 16:0) possess a linear chain that allows for tight, ordered packing, resulting in higher melting points and rigid lipid bilayers[1].
BCFAs are typically saturated fatty acids substituted with a methyl branch, most commonly in the iso (penultimate carbon) or anteiso (antepenultimate carbon) configurations[2]. This seemingly minor structural perturbation disrupts lipid packing. Consequently, BCFAs exhibit significantly lower melting points and greater fluidity than their SCFA counterparts of the same chain length[1]. In biological systems, incorporating BCFAs into cell membranes enhances membrane fluidity without the oxidative vulnerability associated with polyunsaturated fatty acids (PUFAs).
Divergent Metabolic Pathways: Oxidation and Anaplerosis
The structural differences between these fatty acids dictate their catabolic routing and their downstream metabolic byproducts.
SCFA Metabolism: SCFAs are directly imported into the mitochondria via the Carnitine Palmitoyltransferase 1 (CPT1) shuttle and undergo standard β-oxidation. This cyclical process strictly yields acetyl-CoA , which enters the Tricarboxylic Acid (TCA) cycle to drive ATP production[3].
BCFA Metabolism: The oxidation of BCFAs is more complex. While iso- and anteiso- BCFAs can undergo mitochondrial β-oxidation, multi-branched BCFAs (such as phytanic acid) face steric hindrance and must first undergo peroxisomal α-oxidation to remove the terminal carboxyl carbon before β-oxidation can proceed[3]. Crucially, the β-oxidation of odd-chain or specifically branched BCFAs yields both acetyl-CoA and propionyl-CoA . Propionyl-CoA is converted to succinyl-CoA, serving as a direct anaplerotic substrate that replenishes TCA cycle intermediates, a feature entirely absent in even-chain SCFA metabolism[4].
Metabolic pathways and biological outcomes of SCFAs versus BCFAs.
Impact on Insulin Sensitivity and Glucose Homeostasis
The most profound clinical distinction between SCFAs and BCFAs lies in their opposing effects on glucose homeostasis and insulin signaling.
Chronic elevation of saturated SCFAs (like palmitate) is a well-documented driver of lipotoxicity. Excess SCFAs accumulate as diacylglycerols (DAGs) and ceramides in skeletal muscle and the liver, which directly inhibit the IRS-1/PI3K/Akt signaling pathway, culminating in severe insulin resistance[4].
Conversely, BCFAs exhibit protective metabolic effects. Recent longitudinal studies demonstrate that circulating levels of specific BCFAs, particularly iso-15:0 (13-methyltetradecanoic acid) and anteiso-15:0 (12-methyltetradecanoic acid), are positively correlated with enhanced insulin sensitivity and preserved β-cell function[5]. Mechanistically, BCFAs activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and downregulate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This dual action suppresses de novo lipogenesis, reduces intracellular triglyceride accumulation, and attenuates the expression of pro-inflammatory cytokines (such as IL-6 and COX-2)[5].
Quantitative Data Comparison
The following table summarizes the divergent physicochemical and metabolic properties of representative SCFAs and BCFAs.
To objectively compare the metabolic utilization of BCFAs versus SCFAs in vitro, researchers must isolate Fatty Acid Oxidation (FAO) from other cellular energy sources (e.g., glycolysis or glutaminolysis). The Agilent Seahorse XF Analyzer achieves this by measuring the Oxygen Consumption Rate (OCR) in real-time[6].
The following protocol is a self-validating system. It utilizes Etomoxir , an irreversible inhibitor of CPT1, as a negative control. If the OCR increase observed upon fatty acid injection is abolished by Etomoxir, it definitively proves that the respiration is driven entirely by the exogenous fatty acid[7].
Step-by-Step Protocol
Phase 1: Substrate Conjugation (Day -1)
Fatty acids are insoluble in aqueous media and must be conjugated to Bovine Serum Albumin (BSA) to facilitate cellular uptake.
Prepare a 10% (w/v) fatty acid-free BSA solution in high-purity water and warm to 37°C[6].
Prepare a 5 mM stock of the target SCFA (e.g., Palmitate) and BCFA (e.g., iso-15:0) in 100% ethanol.
Slowly add the lipid stock to the BSA solution while vortexing to achieve a strict 6:1 (Fatty Acid : BSA) molar ratio[6][7]. Incubate at 37°C for 1 hour.
Phase 2: Substrate Limitation (Day -1 to Day 0)
To force the cells to rely on exogenous lipids, endogenous glycogen and lipid stores must be depleted.
4. Seed target cells (e.g., C2C12 myotubes or primary cardiomyocytes) in a Seahorse XF96 microplate.
5. 24 hours prior to the assay, replace standard growth media with Substrate-Limited Medium (DMEM containing only 0.5 mM glucose, 1 mM glutamine, 1% FBS, and 0.5 mM L-carnitine)[6].
Phase 3: Assay Execution & Self-Validation (Day 0)
6. Wash cells and replace media with FAO Assay Medium (supplemented with 2.5 mM glucose and 0.5 mM L-carnitine). Incubate in a non-CO2 incubator for 45 minutes[7].
7. Control Injection (t = -15 min): Inject 40 µM Etomoxir into the designated control wells. This blocks CPT1, preventing mitochondrial lipid import[7].
8. Substrate Injection (t = 0 min): Inject the prepared SCFA-BSA, BCFA-BSA, or BSA-only control into the respective wells[7].
9. Mito Stress Test: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler to drive maximal respiration), and Rotenone/Antimycin A (Complex I/III inhibitors) to calculate basal respiration, maximal respiration, and ATP production linked specifically to the provided fatty acid[6][7].
Seahorse XF FAO assay workflow with self-validating Etomoxir control.
Conclusion
While straight-chain fatty acids remain the primary currency for cellular energy, branched-chain fatty acids offer a highly specialized metabolic profile. By yielding anaplerotic propionyl-CoA and modulating key lipid-sensing nuclear receptors (PPARα/SREBP-1c), BCFAs actively reverse the lipotoxic effects typically induced by saturated SCFAs. For drug development professionals, leveraging the unique structural properties of BCFAs presents a promising therapeutic avenue for correcting metabolic inflexibility and insulin resistance.
References
The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance - PMC. Available at: [Link]
Association of circulating branched chain fatty acids with insulin sensitivity and beta cell function in the PROMISE cohort - ResearchGate. Available at: [Link]
Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - MDPI. Available at: [Link]
Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC. Available at:[Link]
Introduction: The Strategic Importance of Chiral 3-Hydroxy Acids
An in-depth technical guide for researchers, scientists, and process chemists evaluating synthesis paradigms for chiral 3-hydroxy acids. Chiral 3-hydroxy acids, such as (R)-3-hydroxybutyric acid (3-HB) and complex statin...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, scientists, and process chemists evaluating synthesis paradigms for chiral 3-hydroxy acids.
Chiral 3-hydroxy acids, such as (R)-3-hydroxybutyric acid (3-HB) and complex statin side-chain intermediates, are indispensable building blocks in modern drug development and the synthesis of biodegradable polyhydroxyalkanoates (PHAs). The presence of the stereogenic center at the β-position dictates the biological activity of pharmaceutical APIs and the thermomechanical properties of polymers.
Selecting the optimal synthesis route requires balancing enantiomeric excess (ee), volumetric productivity, environmental impact (E-factor), and scalability. This guide benchmarks three dominant paradigms: Chemical Asymmetric Hydrogenation , In Vitro Biocatalysis , and Whole-Cell Biotransformation .
Chemical Asymmetric Hydrogenation (The Noyori Paradigm)
The transition-metal-catalyzed asymmetric hydrogenation of β-keto esters remains the industrial gold standard for scaling chiral 3-hydroxy esters. The breakthrough utilization of Ru(II)-BINAP complexes allows for dynamic kinetic resolution and direct stereoselective hydride transfer[1].
Causality & Mechanism:
The stereoselectivity is governed by the rigid chiral pocket of the BINAP ligand. The ruthenium center coordinates both the ketone carbonyl and the ester carbonyl of the substrate, forming a highly organized cyclic transition state. This bidentate coordination restricts rotational degrees of freedom, ensuring that the hydride from the activated H₂ molecule is delivered exclusively to one face of the ketone.
Workflow of Ru(II)-BINAP catalyzed asymmetric hydrogenation of beta-keto esters.
Experimental Protocol: Ru(II)-BINAP Hydrogenation of Methyl Acetoacetate
Catalyst Preparation: In a glovebox, dissolve [RuCl₂(R-BINAP)]₂·NEt₃ in anhydrous, degassed methanol.
Causality: Ru(II) complexes are highly sensitive to oxidation. Strict anaerobic conditions prevent the oxidation of the phosphine ligand or competitive coordination of oxygen to the Ru center, which would irreversibly kill catalytic activity.
Substrate Loading: Add methyl acetoacetate to the catalyst solution, followed by the addition of 0.1 mol% methanolic HCl.
Causality: Trace acid is critical to suppress the formation of the enol tautomer of the β-keto ester. The enolate can coordinate tightly to the ruthenium center, acting as a catalyst poison and halting the catalytic cycle[1].
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ to 50 atm and heat to 50°C for 12 hours.
Causality: High pressure ensures that dissolved H₂ is not rate-limiting, preventing the catalyst from entering degradation pathways associated with substrate-starved states.
Self-Validating System: Vent the reactor and evaporate the solvent. Analyze the crude mixture via chiral Gas Chromatography (GC) using a CP-Chirasil-Dex CB column. The baseline resolution of the (R) and (S) enantiomers validates the stereoselectivity of the hydride transfer. Simultaneously, the integration of an inert internal standard (e.g., dodecane, added at step 2) validates the absolute conversion yield, proving no substrate was lost to side reactions.
In Vitro Biocatalysis (Ketoreductase Cascades)
For highly functionalized or thermally sensitive substrates, enzymatic reduction using Ketoreductases (KREDs) offers unparalleled chemo-, regio-, and stereoselectivity under mild aqueous conditions. Because KREDs require stoichiometric NADPH, they must be coupled with a cofactor regeneration system[2].
Causality & Mechanism:
Enzymatic reduction relies on the precise positioning of the substrate within the KRED active site, where a conserved tyrosine/serine pair facilitates proton transfer while NADPH delivers a hydride. To make this economically viable, Glucose Dehydrogenase (GDH) acts as a sacrificial recycling engine, oxidizing glucose to gluconolactone to continuously regenerate NADPH from NADP+.
Biocatalytic cascade linking KRED stereoselective reduction with GDH cofactor regeneration.
Experimental Protocol: KRED/GDH Coupled Synthesis
Reaction Matrix Assembly: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.0 using an automated titrator.
Causality: The GDH-catalyzed oxidation of glucose produces gluconolactone, which spontaneously hydrolyzes to gluconic acid. Without a strong buffer and active titration, the pH would rapidly drop, denaturing the KRED and halting the reaction.
Substrate & Cofactor Addition: Add 50 mM β-keto ester substrate, 100 mM glucose, and 1 mM NADP+.
Causality: The 2:1 molar ratio of glucose to substrate ensures the thermodynamic equilibrium is driven entirely toward the reduced 3-hydroxy product, achieving >99% conversion.
Enzymatic Conversion: Add the KRED and GDH enzymes. Incubate at 30°C with gentle orbital shaking (150 rpm).
Causality: Gentle agitation prevents shear-stress-induced protein denaturation while maintaining adequate mass transfer in the aqueous medium.
Self-Validating System: This workflow is self-validating via real-time UV-Vis spectrophotometry. By monitoring absorbance at 340 nm, the steady-state concentration of NADPH is tracked. A stable, non-zero plateau indicates perfectly coupled cofactor regeneration, validating the kinetic balance between KRED and GDH. Post-reaction extraction and chiral HPLC analysis confirm the enantiopurity (ee > 99.9%), validating the strict stereospecificity of the chosen KRED.
For the synthesis of simple chiral 3-hydroxy acids from cheap, renewable feedstocks (like glucose or acetate), whole-cell biotransformation using engineered microbes (E. coli or non-conventional yeasts like Arxula adeninivorans) is the most sustainable approach[3].
Causality & Mechanism:
Instead of using purified enzymes, the entire metabolic network of the cell is hijacked. Glycolysis funnels carbon into Acetyl-CoA. A heterologous β-ketothiolase (e.g., phaA or thl) condenses two Acetyl-CoA molecules into Acetoacetyl-CoA, which is then stereoselectively reduced by an NADPH-dependent reductase (e.g., phaB) and hydrolyzed to secrete (R)-3-HB directly into the fermentation broth.
Engineered whole-cell metabolic pathway for the de novo synthesis of (R)-3-hydroxybutyrate.
Experimental Protocol: Fed-Batch Fermentation of (R)-3-HB
Seed Culture: Inoculate engineered A. adeninivorans into YPD medium and grow to an OD₆₀₀ of 5.0.
Causality: Generating a high initial biomass density reduces the lag phase in the bioreactor and outcompetes potential microbial contaminants.
Fed-Batch Fermentation: Transfer to a 5L bioreactor. Implement an exponential glucose feeding strategy linked to the dissolved oxygen (DO) cascade.
Causality: Maintaining a strictly limiting concentration of glucose prevents carbon overflow metabolism (e.g., acetate or ethanol formation). This ensures that the intracellular carbon flux is directed entirely into the acetyl-CoA pool to feed the heterologous thl/phaB pathway, maximizing the yield of the target acid[3].
Product Recovery: Centrifuge the broth at 10,000 x g to pellet the biomass, recovering the (R)-3-HB-rich supernatant.
Self-Validating System: The protocol self-validates through a dual-assay approach. First, HPLC with a refractive index (RI) detector quantifies the total 3-HB titer and confirms mass balance by measuring residual glucose. Second, a stereospecific enzymatic assay using D-3-hydroxybutyrate dehydrogenase (which only oxidizes the (R)-enantiomer) validates the enantiomeric excess directly from the crude broth. If the RI concentration matches the enzymatic assay concentration, the system proves >99.9% ee before any downstream purification is attempted.
Quantitative Benchmarking Data
The following table synthesizes the performance metrics of the three methodologies, providing a clear comparative framework for process chemists.
Benchmarking Parameter
Chemical Asymmetric Hydrogenation
In Vitro Biocatalysis (KRED)
Whole-Cell Biotransformation
Primary Catalyst
Ru(II)-BINAP
Engineered Ketoreductase + GDH
Engineered Yeast / E. coli
Typical Yield / Titer
> 95% (Molar Yield)
> 90% (Molar Yield)
5 – 50 g/L (Volumetric Titer)
Enantiomeric Excess (ee)
95% – 99%
> 99.9%
> 99.9%
Reaction Conditions
High Pressure H₂ (50 atm), 50°C
Ambient Pressure, 30°C, pH 7.0
Aerobic Fermentation, 30°C
Substrate Scope
Broad (Readily accepts bulky esters)
Moderate (Requires active site engineering)
Narrow (Limited to metabolic precursors)
Scalability
Very High (Standard pharma infrastructure)
Moderate (Limited by purified enzyme costs)
High (Standard fermentation infrastructure)
E-factor (Waste generation)
Moderate (Solvent and metal intensive)
Low (Aqueous, but dilute)
High (High water usage and biomass waste)
References
King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. The Journal of Organic Chemistry. [Link]
Davis, M. A., et al. (2019). 3-hydroxybutyryl-CoA. Organic & Biomolecular Chemistry. [Link]
Kasprzak, J., et al. (2017). Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans. PubMed Central (PMC). [Link]
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.